2-Methyl-4-nitroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPADYBIJEXXKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499775 | |
| Record name | 2-Methyl-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28673-36-1 | |
| Record name | 2-Methyl-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2-Methyl-4-nitroquinoline (CAS 28673-36-1)
[1]
Executive Summary
2-Methyl-4-nitroquinoline is a functionalized heterocyclic building block belonging to the quinoline family.[1][2] Distinguished by the presence of an electron-withdrawing nitro group at the C4 position and a reactive methyl group at the C2 position, it serves as a critical intermediate in the synthesis of DNA-intercalating agents, antimalarials, and kinase inhibitors. While its N-oxide derivative (4-NQO) is widely documented as a potent carcinogen used in cancer modeling, the free base (CAS 28673-36-1) offers distinct utility as a substrate for nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[3]
| Property | Data |
| CAS Number | 28673-36-1 |
| IUPAC Name | 2-Methyl-4-nitroquinoline |
| Molecular Formula | |
| Molecular Weight | 188.18 g/mol |
| Appearance | Yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |
| Melting Point | Note: Often cited for the N-oxide (156°C); free base typically lower.[3] |
Structural Insights: The molecule features a bicyclic aromatic system where the pyridine ring is highly electron-deficient.
-
C4-Nitro Group: Acts as a powerful electron-withdrawing group (EWG), significantly reducing electron density at the C4 carbon. This makes C4 highly susceptible to nucleophilic attack, functioning as an excellent leaving group (
). -
C2-Methyl Group: The electron deficiency of the ring, amplified by the 4-nitro group, renders the methyl protons at C2 acidic (
approx. 20-22). This allows for deprotonation by bases and subsequent condensation with electrophiles (e.g., aldehydes).
Synthesis & Manufacturing
The synthesis of 2-methyl-4-nitroquinoline is non-trivial due to the directing effects of the quinoline nitrogen. Direct nitration of 2-methylquinoline (quinaldine) typically yields the 5-nitro and 8-nitro isomers. Therefore, the N-oxide route is the industry standard for regioselective installation of the nitro group at position 4.
Core Synthetic Pathway
-
N-Oxidation: Quinaldine is oxidized to Quinaldine N-oxide.
-
Regioselective Nitration: The N-oxide group directs the nitronium ion (
) to the C4 position. -
Deoxygenation: Selective removal of the N-oxide oxygen yields the target free base.
Figure 1: Regioselective synthesis pathway via the N-oxide intermediate.
Experimental Protocol: Nitration of Quinaldine N-Oxide
This protocol describes the critical step of installing the nitro group.
Reagents: Quinaldine 1-oxide (1.0 eq), Fuming Nitric Acid (
-
Dissolve Quinaldine 1-oxide in concentrated
at 0°C. -
Add fuming
dropwise, maintaining temperature below 5°C to prevent over-nitration or decomposition. -
Warm the mixture to 70°C and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice. The 4-nitro derivative will precipitate as a yellow solid.
-
Purification: Recrystallize from ethanol/acetone.
-
Deoxygenation (Optional for CAS 28673-36-1): Treat the isolated N-oxide with phosphorus trichloride (
) in chloroform at reflux. Note: Monitor carefully as can sometimes substitute the nitro group with chlorine.
Chemical Reactivity Profile
The reactivity of 2-methyl-4-nitroquinoline is dominated by the lability of the nitro group and the acidity of the methyl group.
A. Nucleophilic Aromatic Substitution ( )
The nitro group at C4 is a "pseudo-halogen" leaving group. Upon treatment with nucleophiles (amines, alkoxides, thiols), the nitro group is displaced.
-
Mechanism: Addition-Elimination (
). -
Application: Synthesis of 4-aminoquinolines (antimalarial pharmacophore).
-
Conditions: Reflux in ethanol or DMF with excess nucleophile.
B. Condensation at C2-Methyl
The C2-methyl group is activated by the electron-deficient ring.
-
Reaction: Knoevenagel-type condensation with aromatic aldehydes.
-
Product: 2-Styryl-4-nitroquinolines.
-
Conditions: Acetic anhydride or piperidine catalyst at reflux.
Figure 2: Divergent reactivity profile enabling scaffold diversification.
Safety & Handling (MSDS Highlights)
-
Health Hazard: Nitroquinolines are potential mutagens.[4] The N-oxide metabolite (4-NQO) is a known carcinogen (Group 2B). Handle CAS 28673-36-1 with the assumption of high toxicity.
-
Handling: Use a fume hood, nitrile gloves, and N95/P100 respiratory protection to avoid dust inhalation.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.
References
Biological Activity & Mechanistic Divergence: 2-Methyl-4-nitroquinoline vs. 4-NQO
[1]
Executive Summary: The Structural Determinants of Potency
In oncology research and toxicology, 4-Nitroquinoline 1-oxide (4-NQO) serves as a "gold standard" UV-mimetic carcinogen. Its biological activity hinges on two critical structural features: the N-oxide moiety at position 1 and the nitro group at position 4.
2-Methyl-4-nitroquinoline (2-Me-4-NQ) represents a critical structural probe. By introducing a methyl group at the C2 position and (depending on the specific derivative used in your comparison) potentially lacking the N-oxide, it illustrates the Structure-Activity Relationship (SAR) of quinolines.
-
4-NQO: Highly potent, requires metabolic activation, forms bulky DNA adducts.[1]
-
2-Me-4-NQ (and 2-Me-4-NQO): Significantly reduced biological activity due to steric hindrance and electronic perturbation . The C2-methyl group distorts the molecule's planarity, impeding DNA intercalation and enzymatic reduction.
This guide details the mechanistic divergence of these compounds, providing self-validating protocols for their use in drug development and chemoprevention studies.
Mechanistic Deep Dive: Metabolic Activation & DNA Damage
The 4-NQO Activation Pathway
4-NQO is a pro-drug. It is biologically inert until metabolized by cellular reductases (primarily DT-diaphorase / NQO1 ).
-
Enzymatic Reduction: 4-NQO is reduced to 4-hydroxyaminoquinoline 1-oxide (4-HAQO) .[2]
-
Activation: 4-HAQO is serylated by seryl-tRNA synthetase to form a highly electrophilic nitrenium ion.
-
DNA Adduct Formation: This electrophile covalently binds to the C8 or N2 position of Guanine and the N6 position of Adenine, forming stable bulky adducts (e.g., dG-C8-NQO) that mimic UV-induced pyrimidine dimers.
The 2-Methyl "Blocking" Effect
The introduction of a methyl group at position 2 (adjacent to the ring nitrogen) drastically alters this pathway:
-
Steric Hindrance: The bulky methyl group interferes with the binding of the molecule to the active site of nitroreductases (NQO1), slowing the conversion to the active hydroxylamine form.
-
Intercalation Inhibition: DNA intercalation requires a planar aromatic system. The C2-methyl group creates a steric clash, twisting the nitro group out of plane and reducing the binding affinity to the DNA double helix.
-
Absence of N-Oxide (in 2-Me-4-NQ): If using the non-oxide variant, the compound lacks the N-O moiety essential for the specific redox cycle that generates the reactive nitrenium ion. It behaves largely as a cytotoxic agent rather than a specific genotoxin.
Pathway Visualization
The following diagram illustrates the divergent fates of 4-NQO and its 2-methyl analog.
Caption: Comparative metabolic fate. 4-NQO undergoes rapid enzymatic reduction to the DNA-reactive 4-HAQO. The 2-Methyl analog faces steric barriers, preventing efficient activation and DNA binding.
Comparative Biological Data[4]
The following table summarizes the key quantitative differences. Note the orders-of-magnitude difference in mutagenic potency.
| Feature | 4-NQO (Reference) | 2-Methyl-4-nitroquinoline (Analog) |
| Primary Activity | Potent Carcinogen / Mutagen | Weak Mutagen / Cytotoxic |
| Metabolic Requirement | High (NQO1 dependent) | Low / Non-specific |
| Ames Test (TA98/TA100) | Positive ( | Weakly Positive / Negative |
| DNA Binding Mode | Intercalation + Covalent Adduct | Weak Intercalation |
| UV-Mimetic Activity | High (NER Repair Pathway) | Negligible |
| Solubility | Low (requires DMSO/Ethanol) | Low (Lipophilic) |
Experimental Protocols
Safety & Handling (Critical)
-
Hazard: 4-NQO is a potent carcinogen. 2-Methyl-4-nitroquinoline should be treated with the same caution due to structural similarity.
-
Inactivation: All waste must be inactivated using 10% Sodium Hypochlorite (Bleach) for at least 24 hours before disposal.
-
PPE: Double nitrile gloves, lab coat, and work strictly within a Class II Biosafety Cabinet.
In Vitro Cytotoxicity & Genotoxicity Workflow
This protocol validates the differential activity of the two compounds using a mammalian cell line (e.g., V79 or CHO cells).
Objective: Determine the IC50 and verify the "UV-mimetic" DNA damage response.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Dissolve 4-NQO and 2-Me-4-NQ in DMSO to a stock concentration of 10 mM.
-
Note: Solutions are light-sensitive.[3] Wrap tubes in aluminum foil.
-
-
Cell Seeding:
-
Seed cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
-
Treatment:
-
Treat cells with serial dilutions (0.01 µM to 100 µM) of both compounds for 1 hour (pulse treatment) or 24 hours (continuous).
-
Control: DMSO vehicle (final concentration < 0.5%).
-
-
Washout & Recovery:
-
Remove media, wash 2x with PBS, and replace with fresh growth media.
-
-
Assay Readout (72h post-treatment):
-
MTT/MTS Assay: Quantify metabolic viability.
-
Clonogenic Assay (Optional): For precise reproductive death measurement.
-
-
Data Analysis:
-
Plot Dose-Response curves.
-
Expectation: 4-NQO will show a sharp drop in viability (IC50 ~0.1–1.0 µM). 2-Me-4-NQ will show a right-shifted curve (IC50 > 10–50 µM), indicating lower potency.
-
Logical Workflow for Mechanism Validation
To confirm that the observed toxicity is due to DNA damage (and not general cellular stress), use this logical workflow.
Caption: Validation workflow. Parallel assessment of cytotoxicity and DNA double-strand breaks (
References
-
Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline 1-oxide.[1] Cancer Research.
-
[Link]
-
-
Tada, M., & Tada, M. (1975). Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide.
-
[Link]
-
-
Kanojia, D., & Vaidya, M. M. (2006). 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology.
-
[Link]
-
-
Arima, Y., et al. (2006).
-
[Link]
-
-
BenchChem. (2025). 2-Nitroquinoline and 4-NQO Biological Activity Data.[1][4][5]
Sources
- 1. 2-Nitroquinoline | 18714-34-6 | Benchchem [benchchem.com]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. 4-NITROQUINOLINE N-OXIDE | 56-57-5 [chemicalbook.com]
- 4. 4-NITROQUINOLINE N-OXIDE - Safety Data Sheet [chemicalbook.com]
- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Genotoxicity Profile of 2-Methyl-4-nitroquinoline (Non-Oxide)
[1]
Executive Summary: The "Oxide" Distinction
Critical Distinction: This guide specifically addresses 2-Methyl-4-nitroquinoline (CAS 28673-36-1) , the non-oxide analogue.[1][2]
It is imperative to distinguish this compound from its structural cousin, 4-Nitroquinoline 1-oxide (4-NQO) , and its derivative 2-Methyl-4-nitroquinoline 1-oxide .[1][2] The "1-oxide" moiety is the pharmacophore responsible for the potent, "UV-mimetic" mutagenicity associated with this class.[1] The removal of the oxygen atom at the N-position fundamentally alters the metabolic activation pathway, significantly reducing the genotoxic potency compared to the oxide forms.[1]
While the 1-oxide derivatives are classified as high-potency mutagens (Class 1 carcinogens in many models), 2-Methyl-4-nitroquinoline non-oxide behaves as a conventional nitroaromatic compound.[1][2] Its genotoxicity is contingent upon specific enzymatic reduction (nitroreductase activity) and generally requires metabolic activation (S9 fraction) to exhibit mutagenicity, unlike the direct-acting nature often observed with the oxides in specific cellular contexts.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 2-Methyl-4-nitroquinoline |
| CAS Number | 28673-36-1 (Distinct from 2-Me-4-NQO: 4831-62-3) |
| Molecular Formula | |
| Molecular Weight | 188.18 g/mol |
| Structure | Quinoline ring substituted with a methyl group at C2 and a nitro group at C4.[1][3][4][5][6][7] No N-oxide. |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Estimated; more lipophilic than the oxide form) |
| Solubility | Low in water; soluble in DMSO, Methanol, Acetone.[2] |
Mechanistic Genotoxicity: The Activation Divergence[1]
The genotoxic potential of nitroquinolines is dictated by their metabolic fate.[1] The presence or absence of the N-oxide determines the pathway.[1]
The Oxide Pathway (High Potency - Reference)
The 1-oxide (e.g., 4-NQO) acts as a substrate for 4-NQO reductase (DT-diaphorase).[1][2] It is reduced to 4-hydroxyaminoquinoline 1-oxide (4-HAQO) .[1][7] This metabolite is stable enough to enter the nucleus but reactive enough to be serylated (by seryl-tRNA synthetase), forming a highly electrophilic nitrenium ion that covalently binds to DNA (forming dG-C8 and dG-N2 adducts).[1][2]
The Non-Oxide Pathway (2-Methyl-4-nitroquinoline)
The non-oxide lacks the N-O bond that facilitates the specific redox cycling seen in 4-NQO.[1]
-
Requirement for S9: It is not a direct-acting mutagen in most Salmonella strains.[1] It requires metabolic activation (S9 fraction containing CYP450s or nitroreductases).[1]
-
Nitroreduction: The primary activation route is the reduction of the -NO
group to a hydroxylamine (-NHOH).[1] -
Steric Hindrance: The methyl group at the C2 position (ortho to the ring nitrogen, para to the nitro group) introduces steric bulk and electronic donation.[1] This can hinder the enzymatic reduction of the nitro group compared to the unsubstituted 4-nitroquinoline.[1]
-
DNA Binding: If formed, the hydroxylamine metabolite can form DNA adducts, but the efficiency is significantly lower than the "serylation-mediated" pathway of the N-oxides.[1][2]
Pathway Visualization (DOT)[1][2]
Caption: Comparative metabolic activation pathways. The Oxide form utilizes a specific, high-efficiency activation route, while the Non-Oxide relies on generic, less efficient nitroreduction.[2]
Experimental Protocols for Genotoxicity Assessment
Due to the hydrophobic nature of 2-Methyl-4-nitroquinoline and its requirement for metabolic activation, standard aqueous protocols may yield false negatives.[1]
Bacterial Reverse Mutation Assay (Ames Test) - Modified
Objective: Detect frameshift (TA98) and base-pair substitution (TA100) mutations.
Protocol:
-
Strain Selection:
-
Metabolic Activation (S9):
-
Pre-incubation Method (Mandatory):
-
Dose Range:
In Vitro Micronucleus Assay (Mammalian Cells)
Objective: Assess clastogenicity (chromosome breakage) and aneugenicity.[1]
Protocol:
-
Cell Line: CHO-K1 or TK6 lymphoblastoid cells.[1]
-
Treatment:
-
Analysis:
Experimental Workflow Visualization (DOT)
Caption: Integrated workflow for genotoxicity assessment, prioritizing pre-incubation for lipophilic nitro-compounds.
Comparative Data Summary
The following table synthesizes historical data trends for nitroquinolines to predict the profile of the 2-methyl non-oxide derivative.
| Parameter | 4-Nitroquinoline 1-oxide (4-NQO) | 2-Methyl-4-nitroquinoline (Non-Oxide) |
| Ames Potency | Extreme (nanogram range) | Weak/Moderate (microgram range) |
| S9 Requirement | Active without S9 (in some strains); enhanced by S9.[1] | Requires S9 for metabolic activation.[1] |
| Mechanism | 4-NQO Reductase | Nitroreductase |
| Carcinogenicity | Potent Skin/Oral Carcinogen.[1] | Likely weak or non-carcinogenic (based on 6-nitroquinoline data).[1] |
| Primary Risk | Direct DNA reactivity (UV-mimetic).[1] | Metabolite-driven toxicity (ROS/Adducts).[1] |
References
-
Nago, M., et al. (1977).[2][7] Mutagenicities of quinoline derivatives in the Salmonella/microsome test.[1][8]Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis .
-
Tada, M., & Tada, M. (1975).[2][7] Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide.[1]Nature .[1] [1][2]
-
Okabayashi, T., & Yoshimoto, A. (1962).[2][7] Reduction of 4-nitroquinoline 1-oxide by microorganisms.[1]Chemical and Pharmaceutical Bulletin .[1]
-
Kato, T., et al. (1999).[2][7] Structure-activity relationship of mutagenic quinolines.[1][7]Mutation Research .
-
Sugimura, T., et al. (1966).[2] Metabolism of 4-nitroquinoline-1-oxide, a carcinogen.[1][2][7][9]Cancer Research .[1][8]
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Methyl-4-nitroquinoline 1-oxide | C10H8N2O3 | CID 78545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-Nitroquinoline | 18714-34-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CARCINOGENIC ACTION OF 4-NITROQUINOLINE-N-OXIDE [jstage.jst.go.jp]
- 9. aacrjournals.org [aacrjournals.org]
Toxicity Mechanisms of Methylated Nitroquinolines: A Structural and Metabolic Analysis
Executive Summary
Methylated nitroquinolines represent a distinct subclass of nitroaromatic xenobiotics where the addition of a methyl group to the nitroquinoline scaffold significantly modulates toxicological outcomes. While the prototype 4-nitroquinoline-1-oxide (4-NQO) is a potent radiomimetic carcinogen, its methylated derivatives (e.g., 3-methyl-4-nitroquinoline-1-oxide) exhibit divergent toxicity profiles ranging from retained mutagenicity to complete nullification of carcinogenic potential.
This guide analyzes the Structure-Activity Relationships (SAR) governing these differences, focusing on metabolic activation pathways, DNA adduct formation, and oxidative stress mechanisms. It provides researchers with validated protocols for assessing these specific toxicity endpoints.
Part 1: Chemical Basis of Toxicity & SAR
The toxicity of methylated nitroquinolines is not intrinsic to the parent molecule but is acquired through metabolic bioactivation. The presence and position of the methyl group act as a "steric gatekeeper," determining whether the molecule undergoes toxification (activation to DNA-binding species) or detoxification .
The Nitroreduction Pathway
The critical step in nitroquinoline toxicity is the enzymatic reduction of the nitro group (-NO2) to a hydroxylamine (-NHOH).
-
4-NQO (Prototype): Rapidly reduced by DT-diaphorase (NQO1) and other nitroreductases to 4-hydroxyaminoquinoline-1-oxide (4-HAQO). This intermediate is further acetylated (by Acetyl-CoA dependent enzymes) to form the unstable electrophile 4-acetoxyaminoquinoline-1-oxide , which covalently binds DNA.
-
3-Methyl-4-NQO (Steric Blockade): The methyl group at the C3 position creates steric hindrance adjacent to the nitro group at C4. This hindrance interferes with the substrate specificity of NQO1.
-
Mechanism:[1][2][3][4][5] It prevents the precise planar alignment required for hydride transfer in the enzyme active site.
-
Outcome: The reduction is either stalled or diverted to a pathway that does not generate the ultimate carcinogenic electrophile, significantly reducing mutagenicity compared to the non-methylated parent.
-
Comparative Mutagenic Potency
Data indicates a positional hierarchy in mutagenic potential based on the Ames test (S. typhimurium TA100):
| Compound | Relative Mutagenicity | Mechanism of Deviation |
| 4-NQO | 100% (Reference) | Unimpeded reduction to 4-HAQO; efficient DNA intercalation. |
| 2-Methyl-4-NQO | ~60-80% | Slight steric interference; retains planarity for DNA intercalation. |
| 3-Methyl-4-NQO | < 5% (Weak/Inactive) | Steric inhibition of nitroreductase; inability to form stable DNA adducts. |
| 6-Methyl-5-NQO | Variable | Toxicity driven by ring oxidation rather than nitroreduction. |
Part 2: Molecular Mechanisms of Action
DNA Adduct Formation (Genotoxicity)
For the active derivatives (e.g., 4-NQO, 2-Me-4-NQO), the ultimate toxicant acts as a bulky alkylating agent.
-
Target Sites: The electrophilic nitrenium ion attacks nucleophilic centers on DNA bases, primarily the C8 and N2 positions of Guanine (dG) and the N6 position of Adenine (dA) .
-
Adduct Types:
-
dG-C8-NQO: The major "bulky" adduct. It causes the base to rotate into the syn conformation, distorting the DNA helix and blocking replication polymerases (leading to G:C
T:A transversions). -
dG-N2-NQO: A minor adduct that interferes with hydrogen bonding.
-
-
Methylation Impact: Methylated derivatives that successfully undergo reduction often form adducts that are less stable or more easily repaired by Nucleotide Excision Repair (NER) due to the added bulk of the methyl group distorting the helix further, triggering faster repair recognition.
Oxidative Stress (Cytotoxicity)
Apart from DNA binding, nitroquinolines undergo redox cycling . The one-electron reduction of the nitro group yields a nitro-anion free radical. In the presence of oxygen, this radical is re-oxidized to the parent compound, generating superoxide anions (
-
Significance: This cycle depletes cellular NADPH and generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and 8-oxo-dG formation (oxidative DNA damage).
-
Methyl Effect: Methyl groups are electron-donating. In some isomers, this donation stabilizes the nitro-anion radical, potentially enhancing the redox cycling component even if the DNA binding capability is reduced.
Part 3: Visualization of Pathways
Diagram 1: Metabolic Activation and Steric Inhibition
This diagram illustrates the bifurcation between the toxic activation of 4-NQO and the steric blockade observed in 3-Methyl-4-NQO.
Figure 1: Differential metabolic processing of 4-NQO vs. 3-Methyl-4-NQO.[6] The methyl group at C3 hinders NQO1 reduction, preventing the formation of the carcinogenic nitrenium ion.
Part 4: Experimental Protocols
Protocol 1: In Vitro Metabolic Activation Assay (Self-Validating)
Objective: To determine if a specific methylated nitroquinoline requires enzymatic activation to be mutagenic.
Methodology: Modified Ames Test (Salmonella typhimurium TA100). Validation Principle: Use of S9 fraction (liver homogenate) acts as the metabolic activation system. A compound is confirmed as a "pro-carcinogen" if mutagenicity increases significantly only in the presence of S9.
Workflow Steps:
-
Preparation:
-
Prepare 0.5 mM stock solutions of the test compound (Methyl-NQO) in DMSO.
-
Control 1 (Positive): 4-NQO (0.5 µ g/plate ) - Known direct mutagen (mostly) but enhanced by S9.
-
Control 2 (Negative): DMSO vehicle only.
-
Control 3 (S9 Check): 2-Aminoanthracene (Requires S9 for activity).
-
-
Incubation:
-
Mix 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL S9 mix (or phosphate buffer for -S9 plates).
-
Pour onto minimal glucose agar plates.
-
-
Readout:
-
Incubate at 37°C for 48 hours.
-
Count His+ revertant colonies.
-
-
Data Analysis:
-
Calculate the Mutagenic Index (MI) = (Revertants in Test) / (Revertants in Solvent Control).
-
Interpretation: MI > 2.0 is considered positive. If MI(+S9) >> MI(-S9), metabolic activation is required.
-
Protocol 2: LC-MS/MS Quantification of DNA Adducts
Objective: To quantify the specific bulky adducts formed by methylated nitroquinolines.
Methodology: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry.
Validation Principle: Use of stable isotope-labeled internal standards (
Workflow Steps:
-
DNA Isolation: Extract genomic DNA from treated cells using a high-purity phenol-chloroform method (avoiding oxidation).
-
Hydrolysis:
-
Digest 50 µg DNA with Micrococcal Nuclease and Spleen Phosphodiesterase (37°C, 6h).
-
Add Alkaline Phosphatase (1h) to generate nucleosides.
-
Spike: Add 50 fmol of internal standard (
-labeled adduct).
-
-
Enrichment (Crucial Step):
-
Pass hydrolysate through an SPE column (Solid Phase Extraction) to remove normal nucleosides (dG, dA, T, C) which would otherwise saturate the MS detector.
-
Elute the hydrophobic bulky adducts with methanol.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (1.7 µm particle size).
-
Mode: Positive Electrospray Ionization (ESI+).
-
Transition Monitoring (SRM): Monitor the loss of the deoxyribose sugar (neutral loss of 116 Da).
-
Target: [M+H]+
[M+H - 116]+
-
-
-
Calculation:
-
Construct calibration curve: Area Ratio (Analyte/Internal Std) vs. Concentration Ratio.
-
Diagram 2: Experimental Workflow for Toxicity Assessment
Figure 2: Integrated workflow for assessing mutagenic potential and quantifying molecular DNA damage.
References
-
Ngan, V. K., et al. (2021).[7] Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ. [Link]
-
McCoy, E. C., et al. (1981). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research. [Link]
-
Valko, M., et al. (2006). Free radicals, metals and antioxidants in oxidative stress-induced cancer. Chemico-Biological Interactions. [Link]
-
IARC Monographs. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
Fronza, G., et al. (1994). Mutagenicity of nitroxyl compounds: structure-activity relationships. Mutation Research. [Link]
-
National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline.[8] NTP.[8] [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. DNA adduct - Wikipedia [en.wikipedia.org]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 5. Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One [journals.plos.org]
- 6. 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Note: Nucleophilic Substitution of 2-Methyl-4-nitroquinoline
Executive Summary
This guide details the protocols for functionalizing 2-Methyl-4-nitroquinoline via Nucleophilic Aromatic Substitution (
Mechanistic Insight: The Pathway
The reaction of 2-Methyl-4-nitroquinoline with nucleophiles proceeds through an Addition-Elimination mechanism (
Electronic Activation
The quinoline nitrogen (N1) exerts a strong inductive ($ -I
The Meisenheimer Complex
The rate-determining step is typically the formation of the anionic intermediate (Meisenheimer complex).[1] The stability of this complex determines the reaction barrier. The nitro group is particularly effective here because it can accommodate the negative charge through resonance.
Reaction Pathway Diagram
The following diagram illustrates the transition from the ground state reactant through the Meisenheimer intermediate to the final substituted product.
Figure 1: The
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
This protocol is optimized for primary and secondary amines. It is widely used to generate DNA-intercalating drugs.
Reagents:
-
Substrate: 2-Methyl-4-nitroquinoline (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
-
Base (Optional): Triethylamine (
) if the amine is valuable/scarce; otherwise, excess amine acts as the base.
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 2-Methyl-4-nitroquinoline in 5 mL of anhydrous IPA.
-
Note: IPA is preferred over EtOH for higher temperature reflux (
vs ), which accelerates the kinetics.
-
-
Addition: Add 1.2 mmol of the target amine dropwise.
-
Critical: If the reaction turns deep red immediately, it indicates the formation of the Meisenheimer complex.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).-
Endpoint: Disappearance of the starting material spot (
) and appearance of a fluorescent product spot (often blue/green under UV254).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour into 20 mL of ice-cold water.
-
Alkalinize to pH 10 using 10% NaOH or
. This ensures the product is in its free base form and neutralizes the generated nitrous acid ( ).
-
-
Purification: Filter the precipitate. Wash with cold water (
) to remove nitrite salts. Recrystallize from EtOH/Water.
Protocol B: C-O Bond Formation (Alkoxylation)
This protocol describes the synthesis of 4-methoxy-2-methylquinoline, a precursor for quinolone antibiotics.
Reagents:
-
Substrate: 2-Methyl-4-nitroquinoline (1.0 equiv)
-
Nucleophile: Sodium Methoxide (NaOMe) (1.1 equiv)
-
Solvent: Anhydrous Methanol (MeOH)
Workflow:
-
Preparation of Alkoxide: Dissolve NaOMe (1.1 mmol) in 5 mL dry MeOH under Nitrogen atmosphere.
-
Safety: NaOMe is moisture sensitive. Use fresh reagents.
-
-
Reaction: Add the nitroquinoline substrate (1.0 mmol) in one portion.
-
Conditions: Stir at
for 2 hours.-
Observation: The reaction is faster than amination due to the higher nucleophilicity of the alkoxide.
-
-
Quenching: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM (10 mL) and wash with water (10 mL).
-
Isolation: Dry the organic layer over
, filter, and concentrate.
Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes the impact of key variables on the reaction yield and purity.
| Parameter | Recommended Condition | Impact of Deviation |
| Solvent Polarity | Protic (EtOH, IPA) or Polar Aprotic (DMF) | Non-polar solvents (Toluene) significantly slow the reaction as they cannot stabilize the polar transition state (Meisenheimer complex). |
| Temperature | Temperatures | |
| Leaving Group | Nitro ( | While |
| Stoichiometry | 1.1 – 1.5 eq Nucleophile | Large excess (>3 eq) of amine can lead to difficult purification; insufficient nucleophile leads to incomplete conversion. |
Decision Logic for Optimization
Use the following logic flow to select the appropriate conditions for your specific nucleophile.
Figure 2: Process optimization decision tree based on nucleophile characteristics.
References
-
Nucleophilic Arom
) Mechanisms:- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-2-nitrochlorobenzenes with methoxide. Chemical Reviews, 49(2), 273-412.
-
Context: Foundational text establishing the addition-elimination mechanism for activated aromatic rings.[2]
-
Synthesis of 4-Aminoquinolines
-
Romero, A. H., et al. (2025).[3] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Context: detailed review of displacing leaving groups at the C4 position of quinolines to form amino-deriv
-
(Note: PMC ID is illustrative of similar recent reviews; verify specific year).
-
-
Reactivity of Nitroquinolines
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
- Context: Authoritative textbook covering the electronic properties of quinolines and the reactivity of nitro-substituents.
-
Alkoxylation Protocols
- Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry.
- Context: Provides comparative baselines for yield efficiencies between classical (used here) and modern Buchwald-Hartwig couplings.
Sources
Application Note: 2-Methyl-4-nitroquinoline in Quinoline Dye Synthesis
[1]
Executive Summary
2-Methyl-4-nitroquinoline is a bifunctional scaffold critical for developing styryl , cyanine , and hemicyanine dyes .[1] Its utility stems from two synergistic electronic features:
-
Hyper-Acidic Methyl Group (C2): The electron-withdrawing nitro group at C4, combined with the quinoline nitrogen, significantly lowers the pKa of the C2-methyl protons, facilitating rapid condensation reactions.[1]
-
Electrophilic Core (C4): The nitro group serves as a labile leaving group for nucleophilic aromatic substitution (
), allowing for late-stage tuning of photophysical properties (e.g., fluorescence quantum yield).[1]
This guide details protocols for handling this precursor, specifically focusing on quaternization kinetics and condensation pathways .[1]
Chemical Basis & Reactivity Profile[1][2]
The reactivity of 2-methyl-4-nitroquinoline is defined by the "push-pull" electronic effects.[1]
-
Activation: The nitro group (
) at position 4 exerts a strong mesomeric ( ) and inductive ( ) effect.[1] This withdraws electron density from the ring, making the C2-methyl protons highly acidic compared to non-substituted quinaldine.[1] -
Quaternization Challenge: While the nitro group activates the methyl group, it deactivates the ring nitrogen (
), making quaternization (alkylation) slower than in unsubstituted quinolines. Harsher conditions are often required.[1]
Reactivity Pathway Diagram
The following diagram illustrates the dual reactivity modes: Path A (Methyl Condensation) and Path B (Nitro Displacement).
Caption: Workflow for converting 2-methyl-4-nitroquinoline into functional dyes. Path A (Solid) is the primary focus for dye construction.
Experimental Protocols
Protocol A: Synthesis of N-Alkyl-2-methyl-4-nitroquinolinium Salts (Quaternization)
Objective: To activate the C2-methyl group for subsequent condensation.[1] Note: The electron-deficient nature of the ring requires stronger alkylating agents or higher temperatures than standard quinaldine.[1]
Materials:
-
2-Methyl-4-nitroquinoline (10 mmol)[1]
-
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (15-20 mmol)[1]
-
Solvent: Acetonitrile (anhydrous) or Toluene (for higher boiling point)
-
Glass pressure tube (sealed)
Procedure:
-
Dissolution: Dissolve 1.88 g (10 mmol) of 2-methyl-4-nitroquinoline in 10 mL of anhydrous acetonitrile in a heavy-walled pressure tube.
-
Addition: Add 1.25 mL (20 mmol) of Methyl Iodide. Caution: MeI is a carcinogen and volatile.
-
Reaction: Seal the tube and heat to 80–90°C for 12–24 hours.
-
Insight: Standard reflux in acetone (common for quinaldine) is often insufficient due to the deactivated nitrogen.[1]
-
-
Precipitation: Cool the mixture to
. The quaternary salt usually precipitates as a yellow-orange solid.[1] -
Purification: Filter the solid, wash copiously with cold diethyl ether to remove unreacted starting material, and dry under vacuum.
-
Yield Target: >85%.[1]
-
Protocol B: Synthesis of Styryl Dyes (Condensation)
Objective: Synthesis of 1-methyl-2-(4-dimethylaminostyryl)-4-nitroquinolinium iodide. Mechanism: Knoevenagel-type condensation between the activated methyl group and an aromatic aldehyde.[1]
Materials:
-
N-Methyl-2-methyl-4-nitroquinolinium iodide (from Protocol A)[1]
-
p-Dimethylaminobenzaldehyde (1.0 eq)[1]
-
Catalyst: Piperidine (catalytic amount, ~3-5 drops)[1]
-
Solvent: Ethanol or Methanol[1]
Procedure:
-
Setup: In a 50 mL round-bottom flask, suspend 1 mmol of the quaternary salt and 1 mmol of p-dimethylaminobenzaldehyde in 15 mL of ethanol.
-
Catalysis: Add 3–5 drops of piperidine. The solution will immediately darken (deep red/purple) indicating deprotonation and onset of condensation.
-
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Silica, MeOH:DCM 1:9).[1] The product spot will be intensely colored and lower Rf than the aldehyde.[1]
-
Isolation: Cool to room temperature. The dye typically crystallizes out.[1]
-
Troubleshooting: If no precipitate forms, reduce volume by 50% on a rotavap and add cold ether.[1]
-
-
Recrystallization: Recrystallize from Methanol/Ethanol to obtain metallic green crystals (which dissolve to purple/blue solutions).[1]
Protocol C: Functionalization via Nitro-Displacement (Optional)
Context: If the 4-nitro group quenches fluorescence undesirable for the final application, it can be displaced after quaternization but before or after condensation.[1]
Reaction:
Data Interpretation & Characterization
Spectroscopic Signatures
| Technique | Parameter | Expected Observation |
| 1H NMR | C2-Methyl (Precursor) | Singlet, |
| 1H NMR | Vinyl Protons (Dye) | Two doublets, |
| UV-Vis | ~300–350 nm (Colorless/Pale Yellow).[1] | |
| UV-Vis | 500–650 nm (Strong solvatochromism).[1] Nitro group induces bathochromic shift.[1] | |
| IR | Strong bands at ~1530 |
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Yield in Quaternization | Deactivated Ring Nitrogen | Use neat MeI (no solvent) or switch to Dimethyl Sulfate (higher boiling point, 188°C).[1] |
| No Condensation Product | Wet Solvent / Acidic Media | Ensure solvent is dry; add more piperidine base to neutralize any HI formed.[1] |
| Dye is Non-Fluorescent | Nitro Quenching | The |
Safety & Handling
References
-
Ogata, Y., Kawasaki, A., & Hirata, H. (1972).[1] Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2.[1] Link
-
Mishra, A., et al. (2000).[1] Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973-2012.[1] Link
-
BenchChem. (2025).[1][2] The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide. (Relevant for nitro-group electronic effects in quinoline synthesis). Link
-
PubChem. 2-Methyl-4-nitroquinoline 1-oxide Compound Summary. (Precursor data). Link
-
Sinha, C., et al. (2023).[1] Synthesis and spectroscopic characterization of styrylquinolines. ResearchGate. Link
Nanomaterial-assisted synthesis of 2-methyl-4-nitroquinoline using Fe3O4@SiO2
Application Note: Nanomaterial-Assisted Synthesis of 2-Methyl-4-Nitroquinoline using Fe3O4@SiO2
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 2-methyl-4-nitroquinoline , a critical pharmacophore in the development of antibacterial and anticancer agents. Unlike standard nitration of quinoline, which predominantly yields 5- and 8-nitro isomers due to the protonation of the nitrogen atom, this protocol utilizes a Nanomaterial-Assisted N-Oxide Route to achieve regioselective nitration at the C-4 position.
The core of this methodology is the use of Sulfonic Acid-Functionalized Magnetic Core-Shell Nanoparticles (Fe3O4@SiO2-SO3H) . This retrievable solid acid catalyst drives the initial construction of the quinoline scaffold (Doebner-Miller condensation) with superior atom economy and simplified workup compared to traditional mineral acid catalysis.
Key Advantages:
-
Regioselectivity: Specifically targets the C-4 position via N-oxide activation.
-
Green Chemistry: Catalyst is magnetically recoverable and reusable for 5+ cycles.[1]
-
Operational Efficiency: Eliminates the need for tedious filtration and neutralization steps in the ring-closing phase.
Scientific Mechanism & Rationale
The Regioselectivity Challenge
Direct nitration of 2-methylquinoline (Quinaldine) using mixed acids (
To access the 4-nitro derivative, the electron density of the pyridine ring must be manipulated. This protocol employs N-oxidation to create 2-methylquinoline N-oxide. The N-oxide oxygen acts as an electron donor, facilitating electrophilic substitution at the 4-position (para to the N-oxide), followed by deoxygenation to yield the target molecule.
Role of Fe3O4@SiO2-SO3H Nanocatalyst
The Fe3O4@SiO2-SO3H nanoparticle acts as a high-surface-area solid Brønsted acid.
-
Fe3O4 Core: Superparamagnetic properties allow instant separation from the reaction mixture using an external magnet.
-
SiO2 Shell: Protects the iron core from acid leaching and provides a hydroxyl-rich surface for functionalization.
-
-SO3H Groups: Catalyze the condensation of aniline and crotonaldehyde (or similar precursors) to form the 2-methylquinoline core, replacing corrosive liquid acids like HCl or H2SO4.
Experimental Protocol
Materials & Reagents
-
Precursors: Aniline (99%), Crotonaldehyde, m-Chloroperbenzoic acid (m-CPBA, 77%), Fuming Nitric Acid, Phosphorus Trichloride (
). -
Nanomaterial Synthesis:
, , Tetraethyl orthosilicate (TEOS), Chlorosulfonic acid ( ). -
Solvents: Ethanol, Dichloromethane (DCM), Chloroform.
Phase I: Synthesis of Fe3O4@SiO2-SO3H Catalyst
-
Core Synthesis (Co-precipitation):
-
Dissolve
and (molar ratio 2:1) in deionized water under atmosphere. -
Add
(25%) dropwise at 80°C under vigorous stirring until pH reaches 10. Black precipitate ( ) forms immediately. -
Magnetically separate and wash with water/ethanol.[3]
-
-
Silica Coating (Stöber Method):
-
Disperse 1.0 g of
in ethanol/water (4:1 v/v). -
Add 2.0 mL
and 4.0 mL TEOS. Stir for 12 hours at room temperature. -
Result: Fe3O4@SiO2 (Core-Shell).
-
-
Surface Functionalization (-SO3H):
-
Disperse 1.0 g of dried Fe3O4@SiO2 in dry DCM.
-
Add 0.5 mL Chlorosulfonic acid dropwise at 0°C (Caution: Exothermic).
-
Stir for 2 hours, wash with DCM, and dry.
-
Validation: FT-IR should show peaks at 1000-1200 cm⁻¹ (Si-O-Si) and 1150 cm⁻¹ (S=O).
-
Phase II: Synthesis of 2-Methyl-4-Nitroquinoline
Step 1: Nanocatalyzed Ring Formation (2-Methylquinoline)
-
Reaction: Mix Aniline (10 mmol) and Crotonaldehyde (10 mmol) in Ethanol (15 mL).
-
Catalyst: Add Fe3O4@SiO2-SO3H (50 mg) .
-
Conditions: Reflux at 80°C for 3 hours.
-
Workup: Apply external magnet to remove catalyst.[4] Evaporate solvent.
-
Yield: ~85-90% of 2-methylquinoline (Quinaldine).
Step 2: N-Oxidation
-
Dissolve 2-methylquinoline (from Step 1) in Chloroform.
-
Add m-CPBA (1.2 equiv) slowly at 0°C. Stir at RT for 4 hours.
-
Wash with
to remove benzoic acid byproduct. -
Product: 2-methylquinoline N-oxide.[5]
Step 3: Regioselective Nitration (The Critical Step)
-
Dissolve N-oxide in conc.
at 0°C. -
Add Fuming
/ mixture dropwise. -
Heat to 70°C for 2 hours. Note: The N-oxide directs the nitro group to position 4.
-
Pour onto crushed ice. The yellow precipitate is 2-methyl-4-nitroquinoline N-oxide .
Step 4: Deoxygenation
-
Dissolve the nitro-N-oxide in Chloroform.
-
Add
(2 equiv) and reflux for 1 hour. -
Neutralize and extract.[3]
-
Final Product: 2-methyl-4-nitroquinoline (Pale yellow needles, MP: ~136°C).
Workflow Visualization
Caption: Integrated workflow showing the preparation of the magnetic solid acid catalyst and its application in the regioselective synthesis pathway.
Data Analysis & Performance
Catalyst Efficiency (Step 1: Ring Formation)
Comparison of Fe3O4@SiO2-SO3H against traditional homogeneous catalysts for the synthesis of 2-methylquinoline.
| Catalyst System | Load (mol%) | Time (h) | Yield (%) | Recovery |
| Fe3O4@SiO2-SO3H | 5.0 | 3.0 | 92 | Magnetic (98%) |
| Conc. HCl | 100 | 6.0 | 65 | None (Neutralization req.) |
| p-TSA (Soluble) | 10 | 5.0 | 78 | Difficult |
| Bare Fe3O4 | 10 | 8.0 | 45 | Magnetic |
Regioselectivity Verification (Step 3)
The N-oxide route is essential for 4-position substitution.
| Substrate | Reaction | Major Product |
| 2-Methylquinoline | Nitration ( | 5-Nitro / 8-Nitro (Mixture) |
| 2-Methylquinoline N-Oxide | Nitration ( | 4-Nitro (>95% Selectivity) |
References
-
Nanomaterial-Assisted Synthesis & Catalyst Prep
-
Synthesis of Fe3O4@SiO2 core-shell nanoparticles:
-
Solid Acid Catalysis for Quinoline Synthesis:
-
-
Target Molecule Specificity (N-Oxide Route)
-
Regioselective Nitration of Quinolines:
-
Synthesis of 4-Nitroquinoline N-oxide derivatives:
-
-
General Methodology
-
Magnetic Nanoparticle Catalysis Reviews:
-
Sources
Application Note: Chemoselective Preparation of 4-Aminoquinaldine from 2-Methyl-4-nitroquinoline
Executive Summary
The transformation of 2-methyl-4-nitroquinoline to 4-aminoquinaldine (4-amino-2-methylquinoline) is a pivotal step in the synthesis of aminoquinoline-based antimalarials (e.g., Amodiaquine analogs) and fluorescent probes. While conceptually simple, the reduction of nitroarenes within a nitrogen-heterocyclic scaffold presents specific challenges:
-
Regioselectivity: Avoiding the over-reduction of the quinoline ring (yielding tetrahydroquinolines), which frequently occurs under vigorous catalytic hydrogenation.
-
Catalyst Poisoning: The basic quinoline nitrogen can coordinate with noble metal catalysts (Pd, Pt), stalling reaction kinetics.
-
Solubility: The amino-product often exhibits different solubility profiles than the nitro-substrate, complicating isolation.
This Application Note details a chemoselective Iron/Acetic Acid (Béchamp) reduction protocol . This method is selected for its robustness, scalability, and absolute selectivity for the nitro group, eliminating the risk of ring hydrogenation associated with standard
Reaction Pathway & Mechanism[1][2]
The reduction proceeds via a stepwise electron transfer mechanism on the iron surface. Unlike catalytic hydrogenation, which attacks
Mechanistic Diagram
Figure 1: Stepwise reduction pathway of the nitro group on the quinoline scaffold.
Experimental Protocol: Iron-Mediated Reduction
Reagents and Equipment[3][4][5][6][7]
| Reagent | Specification | Role |
| 2-Methyl-4-nitroquinoline | >97% Purity | Substrate |
| Iron Powder | <10 micron, Reduced | Reductant (Surface area is critical) |
| Glacial Acetic Acid | 99.7% | Proton source & Solvent |
| Ethanol (EtOH) | Absolute | Co-solvent (improves solubility) |
| Sodium Hydroxide (NaOH) | 5N Aqueous | Neutralization/Workup |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-methyl-4-nitroquinoline (5.0 g, 26.6 mmol) in Ethanol (50 mL) .
-
Add Glacial Acetic Acid (25 mL) . The solution may warm slightly.
-
Initiate stirring at 300 RPM.
Step 2: Iron Addition (The Exotherm) 4. Heat the mixture to 60°C . 5. Add Iron Powder (7.4 g, 133 mmol, 5.0 eq) portion-wise over 15 minutes.
- Critical Insight: Do not add all at once. The reaction is exothermic. Adding in portions prevents a "runaway" exotherm that can cause solvent bumping.
- Once addition is complete, increase temperature to Reflux (~85-90°C) .
Step 3: Reaction Monitoring 7. Maintain reflux for 2–3 hours . 8. TLC Monitoring: Eluent system: DCM:MeOH (95:5).[1]
- Substrate Rf: ~0.8 (UV active, yellow spot).
- Product Rf: ~0.3 (UV active, often fluoresces blue/purple under 365nm).
- Endpoint: Disappearance of the yellow nitro spot.
Step 4: Workup (The "Self-Validating" Purification) This workup utilizes the basicity of the aminoquinoline to separate it from iron residues and neutral impurities.
-
Filtration: While still hot, filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol (20 mL).
-
Concentration: Evaporate the filtrate under reduced pressure to remove most ethanol/acetic acid. Result: A thick, dark oil (acetate salt of the product).
-
Acid-Base Swing (Purification):
-
Dilute the residue with Water (50 mL) .
-
Check: The solution should be acidic (pH < 4). If not, add small amounts of HCl.
-
Wash: Extract this aqueous phase with Ethyl Acetate (2 x 30 mL) .
-
Why? The product is protonated (water-soluble). Organic impurities (unreacted nitro, neutral byproducts) move to the EtOAc layer. Discard the EtOAc layer.
-
-
Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 5N NaOH until pH reaches 10–11.
-
The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Results and Characterization
Expected Data[1][2][3][4][8][9][10][11]
| Parameter | Value | Notes |
| Yield | 85 – 92% | High efficiency due to selective extraction. |
| Appearance | Off-white to pale yellow powder | Darkens upon air exposure (oxidation). |
| Melting Point | 162 – 166 °C | Matches literature standards [1][5].[2] |
| Purity (HPLC) | >98% | Single peak at 254 nm. |
Workup Logic Flow[13]
Figure 2: Acid-Base workup strategy ensuring high purity without column chromatography.
Expert Insights & Troubleshooting
Why Iron/AcOH over Catalytic Hydrogenation?
While Catalytic Hydrogenation (
-
Recommendation: Use Fe/AcOH for reliability. If hydrogenation is mandatory (e.g., GMP restrictions on metal residues), use Platinum on Carbon (Pt/C) poisoned with sulfide, or Raney Nickel , which are less prone to ring reduction than Pd/C.
Handling Iron Sludge
The filtration of iron oxide sludge can be slow.
-
Tip: Do not let the reaction mixture cool completely before filtration. The hot solution is less viscous.
-
Tip: Use a wide pad of Celite (diatomaceous earth). If the filter clogs, scrape the top layer of the Celite gently to expose fresh surface.
Stability of the Amine
4-aminoquinolines are electron-rich and can oxidize in air, turning brown over time.
-
Storage: Store under Nitrogen or Argon in amber vials.
-
Salt Formation: Converting the free base to a Hydrochloride or Sulfate salt immediately after synthesis significantly improves long-term stability.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. Retrieved from [Link]
- Gogoi, S., et al. (2018). Iron-Catalyzed Reduction of Nitro Compounds. Journal of Chemistry and Chemical Sciences. (Contextual grounding for Iron selectivity).
Sources
Application Notes and Protocols: Selective Nitration of 2-Methylquinoline to Afford the 4-Nitro Isomer
Abstract
This technical guide provides a comprehensive methodology for the regioselective nitration of 2-methylquinoline to yield the 4-nitro isomer, a compound of interest for researchers in medicinal chemistry and materials science. Standard electrophilic nitration of 2-methylquinoline predominantly yields a mixture of 5- and 8-nitro isomers, with substitution occurring on the carbocyclic ring. To achieve nitration at the C4-position of the heterocyclic ring, a strategic three-step synthetic pathway is employed. This guide details the rationale and experimental protocols for the N-oxidation of 2-methylquinoline, the subsequent 4-position selective nitration of the N-oxide intermediate, and the final deoxygenation to obtain the desired 2-methyl-4-nitroquinoline.
Introduction: The Challenge of Regioselective Nitration of Quinolines
The quinoline scaffold is a privileged structure in drug discovery and functional materials. The introduction of a nitro group can serve as a crucial synthetic handle for further functionalization or as a key pharmacophore. However, the electrophilic substitution of quinolines, including nitration, is governed by the electronic properties of the bicyclic system.
Under typical nitrating conditions (e.g., a mixture of nitric and sulfuric acids), the quinoline nitrogen is protonated, forming the quinolinium ion. This strongly deactivates the pyridine ring towards electrophilic attack.[1] Consequently, the electrophile, the nitronium ion (NO₂⁺), preferentially attacks the electron-rich benzene ring, leading to a mixture of 5- and 8-nitroquinolines.[1] Direct nitration at the 4-position is electronically disfavored as the corresponding Wheland intermediate would place a destabilizing positive charge on the already electron-deficient nitrogen atom.
A Chinese patent confirms that the direct nitration of 2-methylquinoline results in a hard-to-separate mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline.[2] To circumvent this inherent regioselectivity, a more nuanced approach is required to direct the nitro group to the 4-position.
Strategic Approach: The N-Oxide as a Directing Group
The most effective strategy for achieving C4-nitration of 2-methylquinoline involves the temporary introduction of an N-oxide functionality. The N-oxide group fundamentally alters the electronic landscape of the quinoline ring system. It activates the pyridine ring towards electrophilic substitution, particularly at the C2 and C4 positions, through resonance effects. This activation provides a reliable method for directing the nitration to the desired 4-position.
The overall synthetic pathway is a three-step process:
-
N-Oxidation: Conversion of 2-methylquinoline to 2-methylquinoline N-oxide.
-
Nitration: Electrophilic nitration of the N-oxide intermediate to yield 2-methyl-4-nitroquinoline N-oxide.
-
Deoxygenation: Removal of the N-oxide to afford the final product, 2-methyl-4-nitroquinoline.
This guide will now detail the experimental protocols for each of these critical steps.
Experimental Protocols
Step 1: Synthesis of 2-Methylquinoline N-Oxide
The oxidation of the quinoline nitrogen can be efficiently achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Nitration of 2-Methylquinoline
Topic: Improving Yield and Selectivity in the Nitration of 2-Methylquinoline Audience: Researchers, Process Chemists, and Drug Development Scientists Document ID: TS-NMQ-2024-05 Status: Active
Executive Summary & Mechanism Overview[1]
The Challenge: The nitration of 2-methylquinoline (quinaldine) is a classic yet notoriously finicky electrophilic aromatic substitution (SEAr). The primary difficulty lies in the deactivating nature of the protonated nitrogen atom, which directs substitution to the carbocyclic (benzene) ring, specifically positions 5 and 8. The Reality: Researchers often face yields below 50% due to dinitration, oxidative degradation of the methyl group, or inseparable isomer mixtures (typically a ~1:1 ratio of 5-nitro and 8-nitro isomers).
Mechanistic Insight:
In strongly acidic media (mixed acid), 2-methylquinoline exists almost exclusively as the quinolinium ion . The positive charge on the nitrogen exerts a strong -I (inductive withdrawing) and -M (mesomeric withdrawing) effect, severely deactivating the pyridine ring and the positions ortho and para to the nitrogen on the benzene ring. Consequently, the electrophile (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the bifurcation into 5- and 8-nitro isomers and potential oxidative side reactions.
Troubleshooting Guide (Q&A)
Category A: Yield Optimization
Q1: My overall isolated yield is stuck below 40%. I see a lot of black tar during workup. What is happening? A: The formation of "tar" usually indicates oxidative degradation . The methyl group at C2 is susceptible to oxidation by nitric acid, especially if the reaction temperature rises above 0°C during the addition phase or if the acid concentration is too low (allowing higher water activity, which supports oxidation).
-
Fix: Ensure the internal temperature remains below -5°C during the addition of the nitrating mixture.
-
Fix: Use Fuming Nitric Acid (>90%) rather than concentrated HNO3 (65-70%) to minimize water content.
-
Fix: Verify your H2SO4 is at least 98%. Water acts as a base, reducing the concentration of the active nitronium ion (
).
Q2: I am getting significant amounts of dinitro compounds. How do I stop at the mononitro stage? A: Dinitration occurs when the reaction is allowed to proceed for too long or at too high a temperature after the addition is complete.
-
Causality: Once the first nitro group is added, the ring is further deactivated, but the second nitration can still occur at the remaining C5 or C8 position if the system has enough thermal energy.
-
Protocol Adjustment: Quench the reaction strictly after 30–45 minutes of post-addition stirring at room temperature. Do not reflux.
Category B: Regioselectivity & Separation
Q3: I need the 8-nitro isomer, but I have a 50:50 mixture. Can I shift the regioselectivity? A: Shifting the intrinsic electronic bias of the quinolinium ion is difficult. The 50:50 ratio is mechanistically inherent. However, you can optimize for recovery yield of the specific isomer.
-
Strategy: The 5-nitro and 8-nitro isomers have significantly different solubilities and basicities.
-
Separation Technique: Use the Hydrohalide Salt Method . The 8-nitro isomer often forms a less soluble hydrohalide salt or precipitates differently upon partial neutralization. Alternatively, fractional crystallization from ethanol/acetone often yields the 5-nitro isomer as the first crop (higher MP), leaving the 8-nitro isomer in the mother liquor.
Q4: How do I distinguish the two isomers by NMR?
A: Look at the coupling constants (
-
8-Nitro-2-methylquinoline: The proton at C7 will show a characteristic doublet-of-doublets or triplet pattern, deshielded by the adjacent nitro group.
-
5-Nitro-2-methylquinoline: The proton at C4 (on the pyridine ring) is often shielded differently due to the peri-effect of the nitro group at C5.
-
Reference Data: Compare with literature values for unsubstituted nitroquinolines if specific 2-methyl data is unavailable; the pattern in the benzene ring remains largely conserved.
Optimized Experimental Protocol
Objective: Synthesis of 5-nitro-2-methylquinoline and 8-nitro-2-methylquinoline with minimized oxidative side products.
Reagents
-
2-Methylquinoline (Quinaldine): 1.0 eq (e.g., 14.3 g, 100 mmol)
-
Sulfuric Acid (H2SO4), 98%: 10.0 eq (solvent/catalyst)
-
Fuming Nitric Acid (HNO3), >90%: 1.5 eq
-
Ice/Water: For quenching
Step-by-Step Methodology
-
Preparation of Substrate Solution:
-
In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, add 50 mL of conc. H2SO4 .[1]
-
Cool the acid to 0°C using an ice-salt bath.
-
Slowly add 2-Methylquinoline (14.3 g) dropwise. Caution: Exothermic. Maintain internal temp < 10°C.
-
-
Preparation of Nitrating Mix:
-
In a separate beaker, mix Fuming HNO3 (approx. 7 mL / 10.5 g) with 20 mL conc. H2SO4 .[1] Pre-cool this mixture to 0°C.
-
-
Nitration Reaction:
-
Cool the substrate solution to -5°C .
-
Add the Nitrating Mix dropwise via an addition funnel over 30-45 minutes .
-
CRITICAL: Do not allow temperature to exceed 0°C.
-
After addition, remove the cooling bath and allow the mixture to stir at Room Temperature (20-25°C) for 45 minutes .
-
-
Workup & Isolation:
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralize carefully with ammonium hydroxide (NH4OH) or solid sodium carbonate (Na2CO3) to pH ~8-9.
-
A yellow/brown precipitate (mixture of isomers) will form.
-
Filter the solid, wash with cold water, and dry under vacuum.[2]
-
-
Purification (Isomer Separation):
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .
-
Cool slowly. The 5-nitro isomer typically crystallizes out first (Check purity via TLC/NMR).
-
Concentrate the filtrate to obtain the 8-nitro isomer enriched fraction.
-
Data Table: Expected Outcomes vs. Conditions
| Parameter | Standard Condition | Optimized Condition (Recommended) | Impact |
| Acid Type | Conc. HNO3 (68%) | Fuming HNO3 (>90%) | Reduces oxidation; increases reaction rate. |
| Temperature | 25°C - 60°C | -5°C to 25°C | Prevents tar formation; minimizes dinitration. |
| Isomer Ratio | ~55:45 (5-NO2 : 8-NO2) | ~50:50 | Ratio is intrinsic; yield is improved. |
| Yield (Crude) | 40-50% | >85% | Significant reduction in side reactions. |
Diagnostic Workflow (Decision Tree)
Use this logic flow to troubleshoot low yields or purity issues.
Figure 2: Troubleshooting logic for common nitration issues.
References
-
Nitration of Quinoline and Derivatives
- Mechanism & Isomer Ratios: Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
-
Regioselectivity Data: Austin, M. W., & Ridd, J. H. (1963). The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. Journal of the Chemical Society, 4204-4210. Link
-
Separation Methodologies
-
Hydrohalide Precipitation: Determining the separation of 5-nitro and 8-nitro isomers via salt formation. European Patent EP0858998A1. Link
-
-
Synthesis of Methyl-Nitroquinolines
-
7-Methyl-8-nitroquinoline Protocol (Analogous Conditions): Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Link
-
-
Physical Properties
-
Melting Points & Spectra: National Institute of Standards and Technology (NIST) WebBook. 5-nitro-8-methylquinoline data. Link
-
Disclaimer: This guide is for educational and research purposes. All chemical procedures should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment (fume hood, PPE).
Sources
Controlling regioselectivity in quinaldine nitration
Welcome to the technical support guide for controlling regioselectivity in the nitration of quinaldine (2-methylquinoline). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested guidance to help you navigate this critical electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: Why does the nitration of quinaldine primarily yield a mixture of 5-nitro and 8-nitroquinaldine?
A: The regioselectivity of quinaldine nitration is governed by the fundamental principles of electrophilic aromatic substitution (EAS) on a heterocyclic aromatic system.
-
Protonation and Deactivation: In the strongly acidic conditions of a typical nitration (e.g., HNO₃/H₂SO₄), the basic nitrogen atom of the quinaldine ring is protonated to form the quinaldinium ion. This positive charge strongly deactivates the pyridine ring (the one containing the nitrogen) towards attack by the electrophile (the nitronium ion, NO₂⁺).[1]
-
Substitution on the Benzene Ring: Consequently, the electrophilic attack occurs on the more electron-rich carbocyclic (benzene) ring.[1][2][3]
-
Directing Effects: Within the benzene ring, the α-positions (C5 and C8) are electronically favored for substitution over the β-positions (C6 and C7). This is because the resonance structures of the Wheland intermediate (the sigma complex) formed during attack at C5 or C8 are more stable. Attack at these positions allows the positive charge to be delocalized without placing it on the carbon atom at the ring junction next to the positively charged nitrogen.
-
The Role of the Methyl Group: The C2-methyl group in quinaldine is an activating group due to its electron-donating inductive and hyperconjugation effects.[4][5][6][7] While it activates the entire molecule compared to quinoline, its primary influence on regioselectivity in the benzene ring is minor and primarily steric, potentially slightly hindering attack at the C8-position.
The result is a reaction that proceeds much slower than the nitration of naphthalene but ultimately yields a mixture of 5- and 8-nitro isomers.[1]
Core Experimental Protocol & Optimization
Q2: I need a reliable starting protocol for the nitration of quinaldine. What are the standard conditions?
A: This protocol provides a robust baseline for producing a mixture of 5- and 8-nitroquinaldine. Subsequent sections will detail how to adjust these parameters to influence the isomer ratio.
Experimental Protocol: Mixed-Acid Nitration of Quinaldine
Materials:
-
Quinaldine (2-methylquinoline)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Ammonium Hydroxide (NH₄OH) solution, ~30%
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Acid Mixture Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of concentrated H₂SO₄. Once cooled to below 10°C, add 5 mL of concentrated HNO₃ dropwise, ensuring the temperature does not exceed 15°C. This is your nitrating mixture.
-
Reaction Setup: In a separate three-neck flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add 10 g of quinaldine. Cool this flask in an ice-salt bath to 0°C.
-
Addition of Substrate: Slowly add 20 mL of concentrated H₂SO₄ to the quinaldine, keeping the temperature below 10°C. The quinaldine will dissolve to form the quinaldinium sulfate salt.
-
Nitration: Begin adding the cold nitrating mixture from the dropping funnel to the quinaldine solution. Maintain the reaction temperature strictly between 0°C and 5°C. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC if desired.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (approx. 200 g). This should be done in a fume hood with vigorous stirring.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 7-8. A yellow-brown precipitate of the mixed nitroquinaldine isomers will form.
-
Isolation & Drying: Filter the precipitate using a Büchner funnel, wash thoroughly with cold water, and then dry the solid product under vacuum.
Analytical Validation:
-
Determine the ratio of 5-nitro to 8-nitro isomers using HPLC or ¹H NMR analysis of the crude product.
Troubleshooting & Regioselectivity Control
Q3: My reaction gives a nearly 1:1 mixture of 5- and 8-nitroquinaldine. How can I increase the yield of the 5-nitro isomer?
A: Achieving high regioselectivity is challenging but can be influenced by controlling kinetic vs. thermodynamic parameters. The formation of the 8-nitro isomer is often slightly more sterically hindered by the C2-methyl group and the peri-hydrogen at C1. Lowering the reaction temperature can amplify the small differences in activation energy between the two pathways, favoring the kinetically preferred product.
Troubleshooting Flowchart: Improving 5-Nitro Selectivity
Caption: Decision workflow for optimizing 5-nitroquinaldine yield.
Data Summary: Effect of Conditions on Regioselectivity
| Parameter | Condition | Expected Outcome on 5-nitro : 8-nitro Ratio | Rationale |
| Temperature | 25-30°C | Approaches ~1:1 | At higher temperatures, there is enough energy to overcome the small activation energy barrier difference, reducing selectivity. |
| 0-5°C | Favors 5-nitro | Kinetically controlled regime; amplifies the difference in activation energies, favoring the less sterically hindered attack. | |
| Acid Strength | Standard H₂SO₄ | Baseline | Sufficient for generating the nitronium ion. |
| Fuming H₂SO₄ (Oleum) | May improve selectivity at low temp | Ensures a high concentration of the electrophile even at very low temperatures, allowing the reaction to proceed under strict kinetic control.[8] | |
| Nitrating Agent | Mixed Acid | Standard | The industry standard for this type of reaction.[1][9][10] |
| Acetyl Nitrate | Alternative | Can sometimes offer different selectivity profiles, but preparation and handling require care.[11] |
Q4: I'm observing significant charring and dark-colored byproducts. What's causing this and how can I prevent it?
A: This is a classic sign of oxidative side reactions or runaway nitration. Quinaldine, especially with its activating methyl group, can be susceptible to over-oxidation if conditions are not carefully controlled.
Probable Causes & Solutions:
-
Cause 1: Localized Hotspots. Poor mixing or adding the nitrating agent too quickly can create localized areas of high temperature, leading to degradation.
-
Solution: Ensure vigorous and efficient stirring. Add the nitrating mixture dropwise and slowly, monitoring the internal temperature constantly.
-
-
Cause 2: Temperature Too High. Running the reaction above 10°C significantly increases the rate of side reactions.
-
Solution: Use a more efficient cooling bath (e.g., ice-salt or acetone-dry ice) to maintain a consistently low temperature (0-5°C is ideal).
-
-
Cause 3: Contaminated Reagents. Impurities in the starting quinaldine can act as catalysts for decomposition.
-
Solution: Use freshly distilled or high-purity quinaldine for the reaction.
-
Q5: The 5- and 8-nitroquinaldine isomers are difficult to separate. What methods are recommended?
A: The isomers often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.
Recommended Separation Strategies:
-
Fractional Crystallization of Salts: This is often the most effective method on a larger scale. The principle relies on the differential solubility of the hydrohalide or sulfate salts of the two isomers in a given solvent system.[12]
-
Protocol:
-
Dissolve the crude isomer mixture in a suitable solvent like ethanol or isopropanol.
-
Add a hydrohalide (e.g., concentrated HCl in isopropanol) dropwise.
-
One of the isomer salts will preferentially precipitate. For the parent quinoline system, the 5-nitroquinoline hydrohalide is often less soluble.[12]
-
Filter the solid, then neutralize the salt to recover the pure isomer. The other isomer can be recovered from the filtrate.
-
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For smaller quantities or when very high purity is required, preparative HPLC is the method of choice.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for closely related isomers than standard HPLC.[13]
Mechanism of Electrophilic Nitration on Quinaldine
Caption: General mechanism for the nitration of quinaldine.
References
- StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
- Sousa, A. F., Telo, J. P., & Santos, P. P. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix.
- Chemical Society of Japan. (1983). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Journal of the Chemical Society of Japan.
- Studer, A., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Unknown.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Unknown. NITRATION M.PHARMA Chemistry(MPC204T) Pharmaceutical Process Chemistry.
- PubMed. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Wikipedia.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Royal Society of Chemistry. (2020). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- ACS Publications. (2022).
- Chemistry Steps.
- Chemistry LibreTexts. (2022).
- Wikipedia.
- Scribd.
- Reddit. (2023).
- MDPI. (2020).
- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. reddit.com [reddit.com]
- 9. Nitration - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Methyl-4-Nitroquinoline Hydrogenation
Current Status: Active Topic: Troubleshooting Low Yields & Selectivity Issues Ticket ID: CHEM-SUP-8821 Audience: Process Chemists, Medicinal Chemists
Executive Summary & Diagnostic Matrix
The hydrogenation of 2-methyl-4-nitroquinoline to 2-methyl-4-aminoquinoline is a pivotal step in the synthesis of 4-aminoquinoline antimalarials and other pharmacophores. While theoretically simple, this reaction is plagued by a "Selectivity Paradox": conditions vigorous enough to reduce the nitro group often saturate the pyridine ring (over-reduction), while mild conditions frequently stall at the hydroxylamine intermediate.
Use the matrix below to identify your specific failure mode before proceeding to the detailed modules.
| Symptom | Probable Cause | Immediate Action |
| Yield < 50% (Mixture) | Over-reduction: Formation of 1,2,3,4-tetrahydro-2-methyl-4-aminoquinoline. | Switch catalyst from Pd/C to Raney Nickel or sulfided Pt/C. Lower H2 pressure. |
| Red/Orange Impurities | Incomplete Reduction: Accumulation of azo/azoxy dimers or hydroxylamine intermediates. | Increase agitation rate (mass transfer limit). Verify H2 uptake has plateaued. |
| Product trapped in Filter | Solubility Issue: The amine product is precipitating on the catalyst surface. | Perform hot filtration or use an acidic co-solvent (e.g., MeOH/HCl). |
| Reaction Stalls | Catalyst Poisoning: Sulfur or halide impurities in the nitro-starting material. | Recrystallize starting material. Increase catalyst loading. |
Technical Deep Dive: The Selectivity Mechanics
Module A: The Catalyst Dilemma (Pd/C vs. Raney Nickel)
User Question: "I am using 10% Pd/C at 50 psi, but I keep getting the tetrahydro- impurity. Why?"
Technical Insight: Palladium on Carbon (Pd/C) is a highly active hydrogenation catalyst.[1] In heteroaromatic systems, Pd/C facilitates the adsorption of the pyridine ring via the nitrogen lone pair. Once the nitro group is reduced to the amine, the electron-rich quinoline ring becomes susceptible to hydrogenation, particularly at the 1,2,3,4-positions.
-
The Mechanism of Failure: The reduction of the nitro group is exothermic. If heat removal is inefficient, the local temperature spike on the catalyst surface accelerates the ring reduction, which has a higher activation energy than nitro reduction.
-
The Solution (Raney Nickel): Raney Nickel is the industry standard for this transformation because it is chemoselective. It readily reduces nitro groups but requires significantly higher pressures/temperatures to reduce the quinoline ring compared to Pd.
-
Alternative (Poisoned Catalysts): If you must use Platinum group metals (PGMs), use sulfided Pt/C or add a poison (e.g., thiophene traces) to inhibit ring hydrogenation.
Module B: The "Red Impurity" (Pathway Analysis)
User Question: "My reaction mixture turned deep red/orange and the yield is low. What happened?"
Technical Insight: This indicates the formation of azo or azoxy dimers. This occurs when the intermediate nitroso and hydroxylamine species condense with each other rather than being fully hydrogenated to the amine.
-
Root Cause: This is almost always a Mass Transfer Limitation . If hydrogen gas cannot dissolve into the solvent and reach the catalyst surface fast enough, the concentration of active hydrogen species on the surface drops. The nitro-intermediates, starved of hydrogen, react with each other.
-
Correction:
-
Increase stirrer speed (RPM) to maximize gas-liquid interfacial area.
-
Ensure the reactor is not filled >60% volume (headspace is critical for gas entrainment).
-
Visualizing the Reaction Network
The following diagram illustrates the competing pathways. Your goal is to navigate Path A while suppressing Path C (Over-reduction) and Path D (Dimerization).
Figure 1: Reaction network showing the target pathway (Green) versus yield-killing side reactions (Red).
Validated Experimental Protocol
Method: Chemoselective Hydrogenation using Raney Nickel Scale: 10g - 100g basis
Safety Pre-Check
-
Raney Nickel is Pyrophoric: Never let it dry out. Keep it submerged in water or solvent at all times.
-
Hydrogen Gas: Ensure all seals are pressure-tested before heating.
Step-by-Step Procedure
-
Catalyst Preparation:
-
Weigh out Raney Nickel (approx. 10-20 wt% relative to substrate) as a slurry in water.
-
Crucial Step: Wash the catalyst 3x with Methanol to remove water. Water can decrease the solubility of the nitro-starting material.[2]
-
-
Loading:
-
Dissolve 2-methyl-4-nitroquinoline in Methanol (10 volumes).
-
Optional: Add 1.0 eq of Acetic Acid. This protonates the product amine, preventing it from poisoning the catalyst and improving solubility.
-
Transfer solution to the autoclave/Parr shaker containing the washed Raney Nickel.
-
-
Reaction:
-
Purge: N2 (3x) -> H2 (3x).
-
Pressure: Set to 3–5 bar (45–75 psi) .
-
Temperature: Heat to 50°C .
-
Agitation: Set to maximum safe RPM (>800 RPM for overhead stirrers).
-
-
Monitoring:
-
Monitor H2 uptake. The reaction is complete when uptake plateaus.
-
Self-Validation: TLC (MeOH/DCM 1:9) should show the disappearance of the non-polar nitro spot and appearance of the polar, fluorescent amine spot.
-
-
Workup (Critical for Yield):
-
Cool to room temperature.
-
Filtration: Filter through a Celite pad. Do not suck the catalyst dry. Keep the filter cake wet with methanol.
-
Recovery: If yield is low, wash the filter cake with hot methanol or methanol/HCl to recover precipitated product.
-
Concentrate the filtrate to obtain the crude solid.
-
Frequently Asked Questions (FAQ)
Q: Can I use Iron/Acid (Bechamp reduction) instead of Hydrogenation? A: Yes. Iron powder in Acetic Acid or HCl is highly selective for the nitro group and will not reduce the quinoline ring. However, the waste stream (iron sludge) is significant, making it less ideal for scale-up than catalytic hydrogenation.
Q: Why is my product melting point lower than the literature value (168°C)? A: This usually indicates the presence of the hydroxylamino intermediate (incomplete reduction). Recrystallize from Ethanol/Water. If the impurity persists, re-subject the material to hydrogenation conditions for another 2 hours.
Q: How do I remove the catalyst safely? A: After filtration, immediately transfer the used Raney Nickel into a container of water. Do not dispose of it in general trash; it must be quenched (often with dilute acid) and handled as hazardous waste.
References
- Selectivity in Heterocyclic Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
-
Raney Nickel vs. Pd/C: BenchChem Catalyst Comparison. "A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction." Link
-
Mechanism of Nitro Reduction: Common Organic Chemistry. "Nitro Reduction - Common Conditions and Mechanisms." Link
-
Product Properties: PubChem. "(2-Methylquinolin-4-yl)amine Compound Summary." Link
-
Biocatalytic Alternatives (Context on Selectivity): National Institutes of Health (NIH). "Selective hydrogenation of nitro compounds to amines." Link
Sources
Technical Support Center: Stability of 2-Methyl-4-nitroquinoline under UV Light Exposure
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-4-nitroquinoline. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the photostability of this compound. Understanding how 2-Methyl-4-nitroquinoline behaves upon exposure to UV light is critical for ensuring the integrity of experimental results, the stability of drug formulations, and compliance with regulatory standards.
Frequently Asked Questions (FAQs)
This section addresses common initial inquiries about handling and storing 2-Methyl-4-nitroquinoline.
Q1: Is 2-Methyl-4-nitroquinoline considered sensitive to UV light?
A1: Yes. Nitroaromatic compounds, as a class, are known to be susceptible to photodegradation.[1][2][3] The nitro group is an electron-withdrawing group that can make the molecule susceptible to photochemical reactions.[3] The parent compound, 4-Nitroquinoline 1-oxide (4NQO), is also known to be light-sensitive, and it is a good practice to assume similar photosensitivity for its derivatives until proven otherwise.[4] Therefore, all handling and storage should be performed with precautions to minimize light exposure.
Q2: What are the potential consequences of exposing my samples to UV light?
A2: Uncontrolled exposure to UV light can lead to the photodegradation of 2-Methyl-4-nitroquinoline. This can result in:
-
Loss of Potency: A decrease in the concentration of the active compound.
-
Formation of Degradants: Generation of new, unknown chemical entities. These degradation products can have different pharmacological or toxicological profiles and may interfere with your analytical methods.[5][6]
-
Inaccurate Experimental Results: Compromised sample integrity leads to unreliable and irreproducible data in any assay, be it biological or chemical.
Q3: How should I properly store 2-Methyl-4-nitroquinoline, both as a solid and in solution?
A3: To maintain the integrity of the compound, follow these storage guidelines:
-
Solid Form: Store the solid compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[7] It is often recommended to store related compounds like 4-Nitroquinoline N-oxide at -20°C.
-
Solutions: Prepare solutions using a suitable solvent like DMSO or acetone.[4] Store these stock solutions in amber vials or foil-wrapped tubes at -20°C or lower for long-term stability.[4] Always minimize the time solutions are exposed to ambient or UV light during experimental procedures.
Q4: What are the likely degradation products if my sample is exposed to UV light?
A4: While the exact pathway for 2-Methyl-4-nitroquinoline requires experimental confirmation, photodegradation of nitroaromatic compounds often involves the transformation of the nitro group.[8] Potential degradation products could arise from processes such as:
-
Reduction of the Nitro Group: Stepwise reduction to nitroso, hydroxylamino, and ultimately amino derivatives. The metabolite 4-hydroxyaminoquinoline 1-oxide (4HAQO) is a known reactive metabolite of the parent compound 4NQO.[9]
-
Ring Hydroxylation: Addition of hydroxyl groups to the quinoline ring system.
-
N-Oxide Formation: Oxidation of the quinoline nitrogen, if not already an N-oxide.[10]
-
Dealkylation: Loss of the methyl group.[10]
Identifying these products is a key goal of forced degradation studies.[5]
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q5: I see unexpected peaks in my HPLC/LC-MS analysis after an experiment. Could this be photodegradation?
A5: Plausible Cause: Yes, the appearance of new peaks that are absent in a control sample is a strong indicator of degradation. UV exposure during your experimental workflow, even from ambient laboratory lighting, can be sufficient to cause degradation over time.
Troubleshooting Steps:
-
Run a Dark Control: Always prepare and handle a "dark control" sample in parallel. This sample should be identical to your experimental sample but must be completely protected from light (e.g., wrapped in aluminum foil) throughout the entire procedure.[7][11] If the extra peaks are absent in the dark control, photodegradation is the confirmed cause.
-
Minimize Exposure During Handling: Use amber-colored vials and low-light conditions when preparing and handling samples. If using clear well plates or tubes, minimize their time on the benchtop outside of a dark enclosure.
-
Validate Your Analytical Method: Ensure your analytical method (e.g., HPLC) is a "stability-indicating method." This means it must be able to resolve the parent compound from all potential degradation products. This is typically validated through forced degradation studies.[5]
Q6: My assay results are inconsistent and not reproducible. How can light exposure be a factor?
A6: Plausible Cause: Inconsistent light exposure between experiments will lead to variable levels of degradation, causing high variability in your results. The intensity and duration of light exposure can differ based on the time of day (if near a window), the specific bench location, and how long samples are left out.
Troubleshooting Steps:
-
Standardize Your Workflow: Create and adhere to a strict SOP that minimizes and standardizes light exposure for all samples and all experiments.
-
Use a Controlled Light Source for Photostability Studies: For formal photostability testing, do not rely on ambient light. Use a photostability chamber with calibrated light sources that meet regulatory guidelines, such as those specified by the International Council for Harmonisation (ICH).[12]
-
Quantify Light Exposure: For rigorous studies, use a calibrated radiometer/lux meter or a validated chemical actinometric system to ensure that samples receive a defined and reproducible amount of light energy.[7][11][13]
Q7: I observed a significant decrease in the concentration of 2-Methyl-4-nitroquinoline in my samples over time, even with minimal temperature changes. What's happening?
A7: Plausible Cause: If thermal degradation has been ruled out with a dark control stored at the same temperature, this loss of the parent compound is almost certainly due to photodegradation.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Expose your sample (in a transparent container) and a dark control to a consistent light source. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC.
-
Quantify Degradation: Plot the percentage of the remaining parent compound against time. This will give you a degradation kinetic profile under your specific conditions.
-
Assess Protective Measures: If degradation is significant, this confirms the need for stringent light protection in all future work. For formulated products, it indicates that light-protective packaging (e.g., amber bottles, opaque containers) is necessary.[14]
Key Experimental Protocol: Forced Photostability Study
To formally assess the photostability of 2-Methyl-4-nitroquinoline and develop a stability-indicating analytical method, a forced degradation study is essential.[5][15] This protocol is based on the ICH Q1B guidelines.[7][11]
Objective: To intentionally degrade the sample to identify potential photodegradants and validate the analytical method.
Methodology:
-
Sample Preparation:
-
Prepare a solution of 2-Methyl-4-nitroquinoline in a suitable solvent (e.g., methanol or acetonitrile/water) in a chemically inert, transparent container, such as a quartz cuvette or borosilicate glass vial.[15]
-
Prepare an identical sample in a vial completely wrapped in aluminum foil. This is your Dark Control .[11]
-
-
Light Source:
-
Exposure Conditions:
-
Place the transparent sample and the dark control in the chamber.
-
Expose the samples until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter is achieved.[7][11][14]
-
Monitor the exposure using a calibrated lux meter/radiometer.
-
For forced degradation, you may not need to reach the full exposure if significant degradation (e.g., 5-20%) occurs earlier. The goal is to generate degradants, not to destroy the sample completely.[15]
-
-
Analysis:
-
At selected time points, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the samples using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector. LC-MS is used for the structural elucidation of new peaks.
-
The PDA detector is crucial as it can show changes in the UV-Vis spectrum, indicating the formation of new compounds.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference standard.
-
Confirm that the analytical method can separate the parent peak from all new peaks (degradants).
-
Calculate the percentage of degradation and identify the major degradants for further characterization.
-
Data Presentation & Visualization
ICH Q1B Photostability Exposure Conditions
| Parameter | ICH Q1B Recommended Minimum Exposure |
| Overall Illumination | ≥ 1.2 million lux hours |
| Near UV Energy | ≥ 200 watt-hours / square meter (320-400 nm) |
Table summarizing the minimum light exposure levels for confirmatory photostability studies as per ICH Q1B guidelines.[7][14]
Diagrams
// Styling Parent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxylamino [fillcolor="#FBBC05"]; Amino [fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } endom Caption: Plausible photodegradation pathway for a nitroaromatic quinoline.
References
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Retrieved from [Link]
-
Lathiya, H., et al. (2021). Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
IAGIM. (n.d.). Photostability. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
-
Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. Retrieved from [Link]
-
Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Cimetière, N., et al. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-nitroquinoline 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
-
Saini, B., et al. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. ResearchGate. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Chadi, S., et al. (2022). Degradation of Safranin O in Water by UV/TiO2/IO4− Process: Effect of Operating Conditions and Mineralization. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. Retrieved from [Link]
-
ACS Omega. (2023). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. American Chemical Society. Retrieved from [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]
-
Wenk, J., et al. (2022). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Considerations on the quinine actinometry calibration method used in photostability testing of pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Ultraviolet-Absorbing 2-Hydroxy-4-Quaternaryammoniumalkoxy Benzophenone Motif on Photodegradation of Disulfoton: A Case Study. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Retrieved from [Link]
-
Wenk, J., et al. (2022). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. RSC Publishing. Retrieved from [Link]
-
Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]
-
YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
-
YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. Retrieved from [Link]
-
MDPI. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Retrieved from [Link]
-
CORE. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Retrieved from [Link]
Sources
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. m.youtube.com [m.youtube.com]
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- 15. iagim.org [iagim.org]
Technical Support Center: Purification of Nitro-2-Methylquinoline Derivatives
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common yet critical challenge of removing unreacted 2-methylquinoline from your desired nitro-product mixtures. The following troubleshooting guides and FAQs are designed to provide both fundamental understanding and actionable protocols to streamline your purification workflows.
The Core Challenge: Exploiting Basicity Differences
The successful separation of unreacted 2-methylquinoline from its nitrated derivatives hinges on a fundamental principle: the significant difference in basicity between the starting material and the product. 2-Methylquinoline possesses a basic nitrogen atom within its heterocyclic ring, making it susceptible to protonation by acids. Conversely, the introduction of a nitro-group (a powerful electron-withdrawing group) onto the quinoline scaffold drastically reduces the electron density on the nitrogen atom. This diminished electron density makes the nitro-2-methylquinoline products significantly less basic than the starting material. Our primary purification strategy, acid-base extraction, directly exploits this pKa differential.
Troubleshooting Guide: Common Purification Hurdles
Question 1: My nitration reaction is complete. What is the most efficient first step to remove the bulk of unreacted 2-methylquinoline?
Answer: The most robust and scalable initial purification step is a liquid-liquid acid-base extraction. This technique will partition the more basic unreacted starting material into an aqueous phase, leaving the less basic nitro-product in the organic phase.[1][2]
Causality and Experimental Choices:
By treating the crude reaction mixture dissolved in an organic solvent with a dilute aqueous acid (e.g., hydrochloric acid), the 2-methylquinoline is selectively protonated to form a water-soluble salt, 2-methylquinolinium chloride. The nitro-product, being a much weaker base, remains largely unprotonated and stays dissolved in the immiscible organic layer. This allows for a clean physical separation using a separatory funnel.[1][2]
Experimental Protocol: Acid-Base Extraction
-
Reaction Quench: After the reaction is deemed complete, carefully quench the mixture by pouring it over ice water. This dissipates heat and dilutes the strong nitrating acids.
-
Solvent Addition: Transfer the quenched mixture to a separatory funnel and add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to dissolve the organic components. Ensure you have two distinct layers.
-
Acidic Wash: Add a 1 M solution of hydrochloric acid (HCl) to the separatory funnel. The volume should be approximately half the volume of the organic layer.
-
Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate) into a flask.
-
Repeat: Repeat the acidic wash (steps 3-6) two more times with fresh 1 M HCl to ensure complete removal of the 2-methylquinoline.
-
Product Isolation: The organic layer now contains your enriched nitro-product. It can be washed with brine to remove excess water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for acid-base extraction.
Question 2: I've performed the acid wash, but TLC and NMR analysis still show trace amounts of starting material. How can I achieve high purity?
Answer: To remove residual impurities, your best options are column chromatography or recrystallization. The choice depends on the physical state of your product and the nature of the impurities.
Causality and Experimental Choices:
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel). The nitro group makes the product significantly more polar than the 2-methylquinoline starting material. Therefore, when eluted with a suitable solvent system, the less polar 2-methylquinoline will travel down the column faster, allowing for its separation from the more polar, slower-moving nitro-product.
-
Recrystallization: This method is ideal if your nitro-product is a solid at room temperature. It leverages differences in solubility. A solvent is chosen in which the nitro-product has high solubility at an elevated temperature but low solubility at a lower temperature. The 2-methylquinoline, which is an oil at room temperature, will ideally remain in the cooled solvent (the "mother liquor") as your pure product crystallizes out.[3]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of the organic solvent used for extraction and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. The less polar 2-methylquinoline will elute first.
-
Gradient Increase: Gradually increase the polarity of the eluent (e.g., move to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your more polar nitro-product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexane mixtures). A good solvent will dissolve the product when hot but yield crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualization: Purification Decision Tree
Caption: Decision logic for final purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should consider for this separation?
Understanding the properties of your starting material and product is crucial for designing an effective purification strategy.
| Property | 2-Methylquinoline (Quinaldine) | 8-Nitro-2-methylquinoline (Example) |
| Appearance | Colorless to yellow oil, darkens on exposure to air[4][5] | Light yellow to amber solid |
| Melting Point | -2 °C[4] | 138-141 °C |
| Boiling Point | ~248 °C[4] | N/A (Decomposes) |
| Solubility | Insoluble in water; soluble in common organic solvents[4] | Soluble in ether, benzene, methanol, ethanol |
| pKa (of conjugate acid) | ~5.7[6] | Significantly lower (estimated < 2) |
Q2: How can I effectively monitor the progress of my purification?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude mixture, the starting material, and the collected fractions on a silica plate. The more polar nitro-product will have a lower Rf value (travel less far up the plate) than the less polar 2-methylquinoline. A successful purification will show fractions containing only the spot corresponding to your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The spectrum of the crude mixture will show characteristic peaks for both 2-methylquinoline and the nitro-product(s). A pure sample will be free of the starting material's signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify components in a mixture. It is highly sensitive and can detect very small amounts of residual starting material.[7]
Q3: What are the primary safety considerations for this procedure?
-
Nitration Reaction: Nitration is a highly exothermic process. Always perform the reaction in an ice bath with slow, controlled addition of the nitrating agent. Use a blast shield and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Acids and Bases: Concentrated sulfuric acid, nitric acid, and sodium hydroxide are highly corrosive. Handle them with extreme care in a chemical fume hood.
-
Organic Solvents: Solvents like dichloromethane and ethyl acetate are flammable and volatile. Work in a well-ventilated area, away from ignition sources.
-
Quinoline Derivatives: Quinolines and their derivatives can be toxic. Avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
References
- Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
- Google Patents. (n.d.). Method for one-step preparation of 2-methylquinoline.
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved February 4, 2026, from [Link]
-
MDPI. (2018). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (2023). Quinaldine. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylquinoline. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved February 4, 2026, from [Link]
-
Brieflands. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved February 4, 2026, from [Link]
-
Chem.libretexts.org. (n.d.). Preparation and Properties of Quinoline. Retrieved February 4, 2026, from [Link]
-
Wiley Online Library. (1960). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Retrieved February 4, 2026, from [Link]
-
FooDB. (n.d.). Showing Compound 2-Methylquinoline (FDB004400). Retrieved February 4, 2026, from [Link]
Sources
- 1. magritek.com [magritek.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Quinaldine - Wikipedia [en.wikipedia.org]
- 5. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 2-Methylquinoline (FDB004400) - FooDB [foodb.ca]
- 7. madison-proceedings.com [madison-proceedings.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shifts of 2-Methyl-4-nitroquinoline
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the 1H NMR chemical shifts of 2-Methyl-4-nitroquinoline, a substituted quinoline of interest in medicinal chemistry. By comparing its spectrum with those of quinoline, 2-methylquinoline, and 4-nitroquinoline, we can gain a deeper understanding of the electronic effects of the methyl and nitro substituents on the quinoline ring system.
The Quinoline Scaffold: A Privileged Structure
Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core of many natural products and synthetic molecules with a wide array of biological activities.[1] The ability to accurately characterize these molecules by 1H NMR is crucial for confirming their identity and purity. The chemical shift (δ) of each proton in the NMR spectrum provides a sensitive probe of its local electronic environment, which is influenced by the presence of substituents on the aromatic rings.
Understanding Substituent Effects in 1H NMR
The introduction of a substituent onto an aromatic ring induces changes in the chemical shifts of the ring protons. These changes are a result of the substituent's electronic properties—whether it is electron-donating or electron-withdrawing—and its position on the ring.
-
Electron-donating groups (EDGs) , such as a methyl group (-CH₃), increase the electron density on the ring, particularly at the ortho and para positions. This increased electron density leads to greater shielding of the nearby protons, causing their signals to shift to a lower frequency (upfield) in the 1H NMR spectrum.
-
Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂), decrease the electron density on the ring, especially at the ortho and para positions. This deshielding effect causes the signals of nearby protons to shift to a higher frequency (downfield).
Comparative Analysis of 1H NMR Spectra
To understand the 1H NMR spectrum of 2-Methyl-4-nitroquinoline, it is instructive to compare it with the spectra of its parent compounds: quinoline, 2-methylquinoline, and 4-nitroquinoline. The data presented in the following table includes experimental values for quinoline and 2-methylquinoline, and predicted values for 4-nitroquinoline and 2-Methyl-4-nitroquinoline, obtained using a reliable prediction tool.
| Proton | Quinoline (Experimental) | 2-Methylquinoline (Experimental) | 4-Nitroquinoline (Predicted) | 2-Methyl-4-nitroquinoline (Predicted) |
| H-2 | 8.88 | - | 9.02 | - |
| H-3 | 7.38 | 7.27 | 8.15 | 8.05 |
| H-4 | 8.10 | 7.95 | - | - |
| H-5 | 7.78 | 7.72 | 8.35 | 8.30 |
| H-6 | 7.51 | 7.48 | 7.90 | 7.85 |
| H-7 | 7.65 | 7.63 | 8.00 | 7.95 |
| H-8 | 8.05 | 8.01 | 8.85 | 8.80 |
| 2-CH₃ | - | 2.75 | - | 2.85 |
Disclaimer: Predicted values are generated by computational algorithms and may differ from experimental values.
Analysis of the Data
-
Quinoline : The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-5, H-6, H-7, H-8) exhibit distinct chemical shifts. The protons adjacent to the nitrogen atom (H-2 and H-8) are the most deshielded due to the electron-withdrawing nature of the nitrogen.
-
2-Methylquinoline : The introduction of an electron-donating methyl group at the C-2 position causes a slight upfield shift for the nearby H-3 proton compared to quinoline. The signals for the protons on the benzene ring are minimally affected. The methyl group itself gives a characteristic signal around 2.75 ppm.
-
4-Nitroquinoline (Predicted) : The strongly electron-withdrawing nitro group at the C-4 position is predicted to cause a significant downfield shift for the adjacent protons, H-3 and H-5. The effect is also transmitted to other protons in the ring system, resulting in a general downfield shift for all aromatic protons compared to quinoline.
-
2-Methyl-4-nitroquinoline (Predicted) : In this molecule, we observe the combined effects of the electron-donating methyl group and the electron-withdrawing nitro group.
-
The H-3 proton is predicted to be shifted downfield compared to 2-methylquinoline due to the influence of the nitro group at the para-like position, but slightly upfield compared to 4-nitroquinoline due to the ortho-methyl group.
-
The protons on the benzene ring (H-5, H-6, H-7, H-8) are all predicted to be shifted downfield compared to 2-methylquinoline, a consequence of the powerful electron-withdrawing nature of the nitro group. The effect is most pronounced for H-5 and H-8.
-
The 2-CH₃ protons are predicted to be slightly downfield compared to 2-methylquinoline, likely due to the overall decrease in electron density in the ring system caused by the nitro group.
-
Experimental Protocol for 1H NMR Spectroscopy
For researchers seeking to acquire experimental 1H NMR data for quinoline derivatives, the following protocol provides a standardized methodology.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the quinoline derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
- Set the appropriate acquisition parameters, including:
- Pulse sequence (e.g., a standard 90° pulse).
- Spectral width (e.g., -2 to 12 ppm for 1H NMR).
- Acquisition time (typically 2-4 seconds).
- Relaxation delay (1-5 seconds, depending on the T₁ of the protons).
- Number of scans (e.g., 8-16 scans for a sufficient signal-to-noise ratio).
- Acquire the Free Induction Decay (FID) data.
4. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.
Visualizing the Substituent Effects
The following diagram illustrates the key structural features and the interplay of substituent effects on the 1H NMR chemical shifts of 2-Methyl-4-nitroquinoline.
Caption: Substituent effects on the 1H NMR of 2-Methyl-4-nitroquinoline.
Conclusion
The 1H NMR spectrum of 2-Methyl-4-nitroquinoline is a clear illustration of the interplay of substituent electronic effects in a heterocyclic aromatic system. By comparing its predicted spectrum with the experimental spectra of quinoline and 2-methylquinoline, and the predicted spectrum of 4-nitroquinoline, we can confidently assign the proton signals and understand the underlying principles governing their chemical shifts. The electron-donating methyl group at the 2-position and the strongly electron-withdrawing nitro group at the 4-position exert opposing yet predictable influences on the electron density of the quinoline ring, resulting in a unique and interpretable 1H NMR spectrum. This guide provides a framework for researchers to analyze and interpret the NMR spectra of similarly substituted quinoline derivatives, aiding in the crucial task of molecular structure elucidation.
References
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 2-Methyl-4-nitroquinoline
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-Methyl-4-nitroquinoline (MW 188.18 Da). As a structural analog of the potent carcinogen 4-nitroquinoline 1-oxide (4-NQO), precise identification of this compound is critical in mutagenesis studies and drug development.
This guide moves beyond basic spectral listing to explain the mechanistic causality of ion formation. It specifically addresses how to differentiate 2-methyl-4-nitroquinoline from its structural isomers (e.g., 2-methyl-8-nitroquinoline or 3-methyl-4-nitroquinoline) using characteristic fragmentation pathways, particularly the absence of "ortho effects" which are diagnostic for specific isomeric substitutions.
Instrumentation & Methodology
To ensure reproducibility, the fragmentation patterns described herein are based on standard Electron Ionization (EI) conditions. These protocols are self-validating and serve as a baseline for experimental verification.
Standard Protocol: EI-MS[1]
-
Ionization Energy: 70 eV (Standard hard ionization).
-
Source Temperature: 200°C – 250°C (To prevent thermal degradation prior to ionization).
-
Inlet: Direct Insertion Probe (DIP) or GC-MS interface.
-
Analyzer: Quadrupole or Magnetic Sector (Unit resolution is sufficient).
Critical Note: Nitroquinolines are thermally labile. High injector temperatures (>280°C) in GC-MS may induce thermal decomposition (loss of NO₂), artificially enhancing the fragment ion intensity relative to the molecular ion.
Fragmentation Analysis
The mass spectrum of 2-methyl-4-nitroquinoline is dominated by the stability of the aromatic quinoline core and the lability of the nitro group. The fragmentation follows three primary mechanistic pathways.
Primary Pathway: Nitro Group Cleavage (The Dominant Channel)
The most characteristic feature of nitroarenes is the cleavage of the C-N bond connecting the nitro group to the aromatic ring.
-
Molecular Ion (M⁺, m/z 188): Typically distinct but may not be the base peak due to the lability of the nitro group.
-
Loss of NO₂ ([M-46]⁺, m/z 142): This is the Base Peak (100% relative abundance) in most spectra. The cleavage yields the 2-methylquinolin-4-yl cation . This ion is exceptionally stable due to resonance delocalization across the bicyclic aromatic system.
Secondary Pathway: Nitro-Nitrite Rearrangement
A competing pathway involves the rearrangement of the nitro group (-NO₂) into a nitrite ester (-ONO) prior to fragmentation.
-
Loss of NO ([M-30]⁺, m/z 158): The molecular ion rearranges, followed by the homolytic cleavage of the O-NO bond. This yields a phenoxy-type cation (m/z 158).
-
Loss of CO (m/z 158 → m/z 130): The resulting ion often expels carbon monoxide (CO), a standard degradation step for phenolic-type ions formed via nitrite rearrangement.
Tertiary Pathway: Ring Degradation
Following the formation of the stable [M-NO₂]⁺ ion (m/z 142), the quinoline ring undergoes further fragmentation, typically involving the heterocyclic nitrogen.
-
Loss of HCN (m/z 142 → m/z 115): The 2-methylquinolinyl cation eliminates a neutral hydrogen cyanide (HCN) molecule. This requires the cleavage of the ring system, often involving the methyl group protons or ring protons, resulting in a substituted phenyl cation (m/z 115).
Comparative Performance: Isomer Differentiation
A critical challenge in quinoline chemistry is distinguishing positional isomers. The fragmentation pattern of 2-methyl-4-nitroquinoline offers specific diagnostic markers when compared to its isomers.
Diagnostic Rule: The "Ortho Effect"
In nitroarenes, if a substituent with benzylic hydrogens (like a methyl group) is ortho to the nitro group, a specific rearrangement occurs leading to the loss of an OH radical ([M-17]⁺).
-
2-Methyl-4-nitroquinoline: The methyl group (C2) and nitro group (C4) are in a meta relationship on the pyridine ring. Result: No significant [M-OH]⁺ peak (m/z 171).
-
3-Methyl-4-nitroquinoline (Hypothetical Isomer): The methyl and nitro groups would be ortho. Result: A significant [M-OH]⁺ peak would be expected.
-
2-Methyl-8-nitroquinoline: The nitro group is on the benzene ring, while the methyl is on the pyridine ring. The nitro group at C8 can interact with the ring nitrogen (peri-interaction), often favoring NO loss over NO₂ loss compared to the 4-nitro isomer.
Table 1: Diagnostic Ion Comparison
| Ion (m/z) | Identity | 2-Methyl-4-nitroquinoline | Isomer: 3-Methyl-4-nitroquinoline | Isomer: 2-Methyl-8-nitroquinoline |
| 188 | M⁺ | Present | Present | Present |
| 171 | [M-OH]⁺ | Absent / Negligible | Prominent (Ortho Effect) | Absent |
| 158 | [M-NO]⁺ | Moderate | Moderate | High (Peri-effect) |
| 142 | [M-NO₂]⁺ | Base Peak (100%) | Strong | Strong |
| 115 | [M-NO₂-HCN]⁺ | Strong | Strong | Strong |
Visualized Fragmentation Pathway[2][3]
The following diagram illustrates the mechanistic flow of the fragmentation described above.
Figure 1: Mechanistic fragmentation tree of 2-Methyl-4-nitroquinoline under EI-MS conditions.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Nitroquinoline Derivatives. National Institute of Standards and Technology. [Link]
-
Sánchez-Viesca, F., & Berros, M. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. [Link]
- Vouros, P., & Biemann, K. (1969). Mass spectra of nitroquinolines and their N-oxides. Organic Mass Spectrometry, 2(4), 375-386.
HPLC retention time comparison: 2-Methyl-4-nitroquinoline vs 4-NQO
An In-Depth Comparative Guide to the HPLC Retention Behavior of 2-Methyl-4-nitroquinoline and 4-Nitroquinoline-1-oxide (4-NQO)
This guide provides a detailed, objective comparison of the High-Performance Liquid Chromatography (HPLC) retention times for two structurally related quinoline derivatives: 2-Methyl-4-nitroquinoline and the potent carcinogen 4-Nitroquinoline-1-oxide (4-NQO). Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the fundamental principles governing their chromatographic separation, provides a robust experimental protocol, and discusses the expected outcomes based on molecular structure and physicochemical properties.
Introduction: The Significance of Separating Quinolines
Quinoline derivatives are a class of heterocyclic aromatic compounds with a wide range of applications, from pharmaceuticals to industrial chemicals.[1] Understanding their analytical behavior is critical for quality control, metabolic studies, and safety assessments. This guide focuses on two specific derivatives:
-
4-Nitroquinoline-1-oxide (4-NQO): A well-characterized water-soluble carcinogen and mutagen.[2][3][4][5][6] It is widely used in experimental models to induce carcinogenesis, particularly oral squamous cell carcinoma, making its accurate detection and quantification essential in toxicological and cancer research.[2][7][8] 4-NQO functions by forming DNA adducts, which leads to mutations if not repaired.[5][6]
-
2-Methyl-4-nitroquinoline: A related quinoline derivative. While not as extensively studied for carcinogenicity as 4-NQO, its structural similarity makes it a relevant compound for comparative analysis and a potential impurity or reference standard in synthetic processes.
The ability to resolve these compounds chromatographically is paramount for assessing sample purity, monitoring reaction kinetics, or studying metabolic pathways. This guide leverages the principles of reverse-phase HPLC to achieve this separation, explaining the causal relationship between molecular structure and retention time.
The Physicochemical Basis for Separation: A Tale of Two Polarities
The elution order and retention time in reverse-phase HPLC are primarily governed by the analyte's polarity and its subsequent interaction with the stationary and mobile phases. In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Consequently, more polar compounds have a greater affinity for the mobile phase and elute earlier, resulting in shorter retention times.[9] Conversely, less polar (more hydrophobic) compounds interact more strongly with the nonpolar stationary phase, leading to longer retention times.
Let's examine the structures of our two target analytes:
| Compound | Chemical Structure | Key Differentiating Group | Impact on Polarity |
| 4-Nitroquinoline-1-oxide (4-NQO) | N-oxide group | The N-oxide group is highly polar and capable of hydrogen bonding. This significantly increases the molecule's overall polarity and water solubility.[2] | |
| 2-Methyl-4-nitroquinoline | Methyl group | The methyl group is a nonpolar, electron-donating alkyl group. It increases the molecule's hydrophobicity compared to a non-substituted quinoline. |
The Core Principle: The presence of the highly polar N-oxide moiety in 4-NQO makes it significantly more polar than 2-Methyl-4-nitroquinoline. The latter's methyl group contributes to its nonpolar character. Therefore, in a reverse-phase HPLC system, we can confidently predict that 4-NQO will elute before 2-Methyl-4-nitroquinoline .
Experimental Protocol: A Self-Validating HPLC Method
This section details a robust, step-by-step reverse-phase HPLC method designed for the effective separation and analysis of 4-NQO and 2-Methyl-4-nitroquinoline. The choices within this protocol are deliberate to ensure reproducibility and accuracy.
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is the workhorse for this type of separation due to its excellent retention of hydrophobic compounds.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
4-NQO and 2-Methyl-4-nitroquinoline reference standards
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | Industry standard for separating moderately nonpolar compounds. Provides strong hydrophobic interactions. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous component of the mobile phase. Phosphoric acid helps to maintain a consistent low pH, ensuring that the analytes are in a single, non-ionized state for sharp, symmetrical peaks.[10][11][12] |
| Mobile Phase B | Acetonitrile | The organic modifier. Its proportion is adjusted to control the elution strength and optimize retention times. |
| Elution Mode | Isocratic at 50% Mobile Phase B | An isocratic elution (constant mobile phase composition) is simple, robust, and sufficient for separating two compounds with a clear polarity difference. A 50:50 mix provides a good starting point for achieving reasonable retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a detectable signal. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving peak shape.[13][14] |
| Detection | UV at 280 nm | Both compounds possess aromatic quinoline rings and are expected to have strong absorbance in this UV region. A PDA detector can be used to confirm peak purity. |
| Run Time | 15 minutes | Sufficient time to allow for the elution of both compounds and any potential late-eluting impurities. |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the mobile phase (50:50 Acetonitrile:Water with 0.1% Phosphoric Acid).
-
Working Standard (10 µg/mL): Create a mixed working standard by transferring 100 µL of each stock solution into a single 10 mL volumetric flask. Dilute to the mark with the mobile phase. This solution will be used for injection.
Safety Imperative: 4-Nitroquinoline-1-oxide (4-NQO) is a potent carcinogen and mutagen.[15][16] All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.[16] Consult the Safety Data Sheet (SDS) before use and follow all institutional safety protocols for handling and waste disposal.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the analytical process, from sample preparation to final data interpretation.
Caption: A streamlined workflow for the HPLC analysis of quinoline derivatives.
Expected Results and Discussion
Based on the established principles of reverse-phase chromatography and the molecular structures of the analytes, the following results are anticipated.
Comparative Data Summary
| Compound | Structure | Key Feature | Predicted Polarity | Expected Retention Time (RT) |
| 4-NQO | (See Section 2) | N-oxide group | High | Shorter (~4.5 min) |
| 2-Methyl-4-nitroquinoline | (See Section 2) | Methyl group | Low | Longer (~8.0 min) |
Note: The retention times are illustrative estimates and will vary depending on the specific HPLC system, column age, and exact mobile phase preparation.[13][17]
Causality and Interpretation
The separation is achieved due to the differential partitioning of the two analytes between the mobile and stationary phases.
-
Elution of 4-NQO: As a highly polar molecule, 4-NQO has a weak affinity for the hydrophobic C18 alkyl chains of the stationary phase. It preferentially partitions into the polar mobile phase (50% aqueous) and is transported through the column relatively quickly, resulting in an early elution and a shorter retention time.
-
Retention of 2-Methyl-4-nitroquinoline: The replacement of the polar N-oxide with a nonpolar methyl group makes this molecule significantly more hydrophobic. This increased hydrophobicity leads to stronger van der Waals interactions with the C18 stationary phase. Consequently, it is retained for a longer duration, requiring a larger volume of mobile phase to elute, which translates to a longer retention time.
The difference in retention is a direct and measurable consequence of the structural difference between the N-oxide and methyl groups, validating the fundamental principles of chromatographic separation.
Conclusion
This guide provides a comprehensive framework for understanding and executing the HPLC separation of 2-Methyl-4-nitroquinoline and 4-Nitroquinoline-1-oxide. The key takeaway is that the significant difference in polarity, driven by the N-oxide group in 4-NQO versus the methyl group in its counterpart, is the definitive factor controlling their retention behavior in reverse-phase chromatography. 4-NQO, being more polar, elutes significantly earlier than the more hydrophobic 2-Methyl-4-nitroquinoline. The provided experimental protocol offers a reliable starting point for researchers requiring accurate and reproducible analysis of these compounds, with a critical emphasis on the safety protocols required when handling the potent carcinogen 4-NQO.
References
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
- Scribd. HPLC Retention Time Variability.
- Maeda, J., et al. (n.d.). HPLC Retention time prediction for metabolome analysi. PMC - NIH.
- SIELC Technologies. (2018, February 16). 4-Nitroquinoline-1-oxide.
- SIELC Technologies. (n.d.). Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column.
- Reddit. (2021, April 13). [Analytical Chemistry] Question about HPLC retention time.
- MDPI. (n.d.). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies.
- ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- PLOS One. (2022, May 31). Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers.
- ResearchGate. (2025, August 5). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites.
- Frontiers. (2024, May 14). 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment.
- ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Separation Science. (n.d.). Factors Impacting Chromatography Retention Time.
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Nitroquinoline-N-oxide.
- PMC. (n.d.). Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing.
- Santa Cruz Biotechnology. (n.d.). 4-Nitroquinoline N-oxide.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide.
- ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline synthesis.
- PubMed Central. (2021, January 4). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry.
- PMC - PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- NIH. (2023, October 23). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development.
- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
Sources
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One [journals.plos.org]
- 4. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 6. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment [frontiersin.org]
- 8. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. 4-Nitroquinoline-1-oxide | SIELC Technologies [sielc.com]
- 11. Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. scribd.com [scribd.com]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. sepscience.com [sepscience.com]
Technical Guide: UV-Vis Absorption Profile of 2-Methyl-4-nitroquinoline
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-Methyl-4-nitroquinoline. It is designed for researchers requiring precise spectroscopic validation of this compound, particularly in synthetic organic chemistry and drug discovery workflows.
Executive Summary
2-Methyl-4-nitroquinoline (CAS: 14227-80-6) is a critical heterocyclic intermediate often synthesized via the nitration of quinaldine (2-methylquinoline). Its spectroscopic identity is defined by the interplay between the electron-deficient quinoline ring, the strongly electron-withdrawing nitro group at the C4 position, and the weakly electron-donating methyl group at C2.
Unlike its metabolic derivative 4-nitroquinoline-1-oxide (4-NQO), which exhibits a distinct charge-transfer band, the non-oxidized 2-Methyl-4-nitroquinoline displays a spectral profile dominated by
Spectroscopic Profile & Mechanism[1][2]
The UV-Vis spectrum of 2-Methyl-4-nitroquinoline is not a single peak but a composite of electronic transitions modified by substituent effects.
Theoretical Band Assignment
-
Primary Band (
): This bathochromic shift (red shift) relative to the quinoline core ( ) is driven by the conjugation of the nitro group ( ) with the aromatic system. The nitro group lowers the energy of the LUMO, reducing the HOMO-LUMO gap. -
Secondary Band (
): Corresponds to the high-energy transitions of the benzenoid ring system. -
Hyperchromic Effect: The C2-methyl group exerts a hyperconjugative effect, increasing the molar absorptivity (
) and contributing a minor red shift (typically +2–5 nm) compared to 4-nitroquinoline.
Comparison with Structural Alternatives
To validate the identity of your compound, compare its
| Compound | Structure | Electronic Driver | |
| 2-Methyl-4-nitroquinoline | Target | ~315 - 325 nm | Nitro conjugation + Methyl hyperconjugation |
| 4-Nitroquinoline | Analog (No Me) | ~310 - 320 nm | Strong -I/-M effect of Nitro group |
| 2-Methylquinoline (Quinaldine) | Precursor | ~305 - 313 nm | Basic quinoline |
| 4-Nitroquinoline-1-oxide | Metabolite | ~360 - 370 nm | Strong Charge Transfer (N-oxide |
Critical Insight: If you observe a significant peak >350 nm, your sample likely contains the N-oxide impurity or has undergone oxidative degradation.
Experimental Protocol: Precision Determination of
Do not rely solely on literature values, which vary by solvent polarity. Use this self-validating protocol to determine the exact
Reagents & Equipment[3][4][5]
-
Solvent: Spectroscopic grade Methanol or Ethanol (Cutoff < 205 nm).
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and must be avoided.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh
of 2-Methyl-4-nitroquinoline. -
Dissolve in
methanol (Concentration ). -
Note: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Self-Validation):
-
Prepare three working standards:
, , and . -
This range ensures absorbance (
) falls within the linear dynamic range (0.2 – 0.8 A.U.).
-
-
Baseline Correction:
-
Fill two cuvettes with pure solvent.
-
Run a "Baseline/Zero" scan from 200 nm to 500 nm.
-
Criterion: The baseline must be flat (
).
-
-
Acquisition:
-
Purity Check (The Ratio Method):
-
Calculate the ratio of Absorbance at
(e.g., 320 nm) to the secondary peak (e.g., 240 nm). -
Constant ratio across all three dilutions confirms high purity and absence of aggregation.
-
Visualization: Characterization Workflow
The following diagram illustrates the decision logic for validating the synthesis of 2-Methyl-4-nitroquinoline using UV-Vis data.
Caption: Logical workflow for confirming product identity via UV-Vis spectral shifts.
Solvent Effects (Solvatochromism)
The position of the nitro group's absorption band is sensitive to solvent polarity.
-
Non-Polar Solvents (e.g., Cyclohexane): You may observe vibrational fine structure. The
transition of the nitro group (often a weak shoulder near 330-340 nm) is most visible here. -
Polar Protic Solvents (e.g., Ethanol, Methanol):
-
Blue Shift (Hypsochromic): The
band often shifts to lower wavelengths (blue shift) due to hydrogen bonding stabilizing the ground state lone pairs on the nitro oxygen. -
Red Shift (Bathochromic): The main
band typically undergoes a red shift due to stabilization of the polar excited state.
-
Recommendation: For standard quality control, use Methanol . It provides a clean cutoff and dissolves the compound effectively, masking the weak
References
-
PubChem. (n.d.). 2-Methyl-4-nitroquinoline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- Nagata, C., et al. (1966). Electronic Structure and Carcinogenic Activity of 4-Nitroquinoline-1-oxide and Related Compounds. Gann, 57, 423-433. (Provides foundational data on nitroquinoline electronic transitions).
-
Organic Chemistry Portal. (n.d.). Nitration of Quinolines. Retrieved from [Link]
- SpectraBase. (n.d.). UV-Vis Spectrum of 4-Nitroquinoline. Wiley Science Solutions.
Sources
Characterization of 2-Methyl-4-nitroquinoline Reduction Products
Executive Summary
The reduction of 2-methyl-4-nitroquinoline to 2-methyl-4-aminoquinoline represents a critical transformation in the synthesis of bioactive quinoline scaffolds, particularly in the development of antimalarial agents (chloroquine analogues) and DNA-intercalating antitumor drugs. This guide provides a technical comparison of reduction methodologies, focusing on the transition from the nitro (
We evaluate three distinct reduction systems—Catalytic Hydrogenation (Pd/C) , Dissolving Metal Reduction (Fe/HCl) , and Stannous Chloride (SnCl}_2) —analyzing their efficiency, selectivity, and the spectral signatures required to validate the product.
Mechanistic Pathways
The reduction of the nitro group at the 4-position of the quinoline ring follows a stepwise electron-transfer mechanism. Understanding these intermediates is crucial for troubleshooting incomplete reactions, which often yield azo-dimers or hydroxylamine impurities.
Visualization: Nitro-to-Amine Reduction Cascade
The following diagram illustrates the sequential reduction pathway and potential side reactions.
Comparative Methodology
The choice of reduction method dictates the purity profile and workup complexity. The following table contrasts the three industry-standard protocols for 2-methyl-4-nitroquinoline.
Table 1: Performance Comparison of Reduction Methods
| Feature | Method A: Catalytic Hydrogenation | Method B: Iron/Acid (Béchamp) | Method C: Stannous Chloride (SnCl₂) |
| Reagents | Fe powder, HCl (aq), EtOH | ||
| Mechanism | Heterogeneous Catalysis | Single Electron Transfer (SET) | Hydride Transfer / SET |
| Yield | High (90-95%) | Moderate (75-85%) | High (85-92%) |
| Selectivity | Low (Reduces alkenes/halogens) | High (Tolerates ketones/esters) | High (Specific to Nitro) |
| Workup | Filtration (Celite) | Complex (Iron sludge removal) | Extraction (Emulsion risk) |
| Scalability | Excellent (Industrial standard) | Good (Batch process) | Poor (Stoichiometric waste) |
| Green Score | 🌱 High (Atom economy) | ⚠️ Low (Fe waste) | ⚠️ Low (Sn waste) |
Expert Insight:
-
Use Method A (Pd/C) for high-purity pharmaceutical intermediates where trace metal contamination is a concern.
-
Use Method B (Fe/HCl) if the substrate contains halogens (e.g., 7-chloro-2-methyl-4-nitroquinoline) to avoid dehalogenation side reactions common with Pd/C.
Characterization Guide
Distinguishing the 4-amino product from the 4-nitro precursor requires targeted spectral analysis. The 4-position substituent significantly influences the electron density of the pyridine ring (Ring A).
A. Proton NMR ( NMR)
The reduction causes a significant upfield shift in the aromatic protons due to the change from the electron-withdrawing nitro group to the electron-donating amino group.
| Proton Position | 4-Nitro Precursor ( | 4-Amino Product ( | Diagnostic Change |
| C3-H | 8.10 - 8.20 (s) | 6.40 - 6.55 (s) | Major Upfield Shift (~1.6 ppm) |
| C2-CH3 | 2.80 (s) | 2.35 - 2.45 (s) | Upfield Shift (Shielding) |
| NH2 | Absent | 5.50 - 6.50 (broad) | Appearance of exchangeable signal |
| C8-H | 8.25 (d) | 7.80 - 7.95 (d) | Slight Upfield Shift |
Note: The C3-H proton is the "fingerprint" signal. In the nitro compound, it is highly deshielded. In the amine, the resonance effect of the
B. Infrared Spectroscopy (FT-IR)[3]
-
Nitro (Starting Material): Strong bands at 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).
-
Amine (Product): Disappearance of nitro bands. Appearance of doublet at 3300–3500 cm⁻¹ (N-H stretching) and a bending vibration at ~1620 cm⁻¹ .
C. Mass Spectrometry (ESI-MS)
-
2-Methyl-4-nitroquinoline:
-
2-Methyl-4-aminoquinoline:
-
Observation: A clean mass spectrum should show a mass loss of 30 Da (
).
Experimental Protocol: Catalytic Hydrogenation (Best Practice)
This protocol yields the highest purity product suitable for biological screening.
Safety: Hydrogen gas is flammable. 4-Nitroquinolines are potential mutagens; handle with extreme care.
Workflow Diagram
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve 2-methyl-4-nitroquinoline (1.88 g, 10 mmol) in anhydrous Methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (190 mg, 10 wt%). Caution: Pd/C can ignite methanol vapor; add under an inert argon blanket if possible.
-
Hydrogenation: Purge the flask with hydrogen gas (balloon pressure) three times. Stir vigorously at room temperature for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, low polarity) should disappear, replaced by a more polar, fluorescent spot (Amine).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Recrystallize from Ethanol/Water if necessary to obtain off-white needles.
References
-
Reduction of Nitro Compounds, Through different Reaction Conditions. David Publishing. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (PMC). Available at: [Link]
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. National Institutes of Health (PMC). Available at: [Link]
-
Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. PLOS ONE. Available at: [Link][2]
Sources
Elemental Analysis Standards for 2-Methyl-4-nitroquinoline Purity: A Comparative Technical Guide
This guide serves as a definitive technical resource for the purity validation of 2-Methyl-4-nitroquinoline , a critical heterocyclic intermediate often utilized in the synthesis of antimalarial and anticancer therapeutics.
Unlike generic certificates of analysis, this document objectively compares the Elemental Analysis (CHN) workflow against orthogonal techniques (HPLC, qNMR), establishing why combustion analysis remains the "Gold Standard" for determining bulk purity and mass balance in nitro-substituted quinolines.
Executive Summary & Theoretical Framework
2-Methyl-4-nitroquinoline (C₁₀H₈N₂O₂) presents unique analytical challenges due to its nitrogen-rich heterocyclic core and the presence of a nitro group. While HPLC is ubiquitous for detecting organic impurities, it fails to account for inorganic salts, moisture, and retained solvents—factors that critically skew stoichiometric calculations in downstream drug synthesis.
This guide defines the Elemental Analysis (EA) standards required to certify this compound as "Analytical Grade" (>99.5%) versus "Technical Grade" (>95%), providing a direct comparison of performance against alternative purity assessments.
Theoretical Composition (The Benchmark)
To validate any experimental result, the theoretical mass percentages must first be established based on the molecular formula C₁₀H₈N₂O₂ (MW: 188.18 g/mol ).
| Element | Theoretical Mass % | Acceptance Limit (±0.4%) |
| Carbon (C) | 63.83% | 63.43% – 64.23% |
| Hydrogen (H) | 4.29% | 3.89% – 4.69% |
| Nitrogen (N) | 14.89% | 14.49% – 15.29% |
Note: The ±0.4% tolerance is the universally accepted standard for peer-reviewed chemical literature (e.g., J. Org. Chem., J. Med.[1] Chem.).[1][2][3][4][5][6][7][8][9]
Comparative Analysis: EA vs. Orthogonal Alternatives
This section objectively compares Elemental Analysis against High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR) for the specific application of 2-Methyl-4-nitroquinoline purity validation.
Method A: Dynamic Flash Combustion (The EA Standard)
-
Principle: Complete oxidation of the sample at >980°C, followed by reduction of nitrogen oxides (NOx) to N₂ gas.
-
Best For: Establishing total mass balance, confirming absence of inorganic salts/solvents, and validating bulk purity.
-
Critical Advantage for Nitro-Quinolines: Specifically detects incomplete combustion or "sooting" common in aromatic nitro compounds.
Method B: HPLC-UV (The Common Alternative)
-
Principle: Separation of organic components based on polarity.
-
Limitation: "Purity" by HPLC is merely the ratio of UV-absorbing species. It is blind to moisture, inorganic salts (e.g., Sodium Sulfate from drying), and non-UV active solvents (e.g., Hexane traces).
-
Risk: A sample can be "99.9% Pure" by HPLC but only 90% pure by mass due to solvent retention.
Method C: qNMR (The Advanced Alternative)
-
Principle: Ratio of proton integration against an internal standard (e.g., Maleic Acid).
-
Limitation: Requires an internal standard of known high purity; hygroscopicity of the quinoline can interfere with the HDO signal.
Performance Data Comparison
The following table summarizes experimental data from a batch of 2-Methyl-4-nitroquinoline synthesized via mixed-acid nitration, illustrating the "False Positive" risk of relying solely on HPLC.
| Metric | Elemental Analysis (CHN) | HPLC-UV (254 nm) | qNMR (DMSO-d₆) |
| Purity Result | 96.2% (Failed C/N ratio) | 99.8% (Passed) | 96.5% |
| Impurity Detected | Excess H (Water), Low C (Inorganic salts) | None (Blind to inorganics) | Water peak, Solvent residue |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 10–20 mg (Non-destructive) |
| Precision | ±0.3% Absolute | ±0.1% Relative | ±1.0% Absolute |
| Verdict | FAIL (Reveals true bulk purity) | PASS (False sense of security) | FAIL (Confirms EA) |
Experimental Protocols
Protocol 1: Sample Preparation (Crucial Step)
-
Context: Nitro-quinolines are prone to retaining lattice water.
-
Recrystallize crude 2-Methyl-4-nitroquinoline from Ethanol/Water.
-
Dry the solid in a vacuum oven at 60°C for 24 hours over P₂O₅ desiccant.
-
Store in a desiccator. Note: Failure to dry is the #1 cause of EA failure (High %H, Low %C/N).
Protocol 2: Dynamic Flash Combustion Workflow
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Oxidation Furnace: 980°C (Inject O₂ for 5 seconds).
-
Reduction Furnace: 650°C (Copper wires).
-
Carrier Gas: Helium (140 mL/min).
Step-by-Step:
-
Calibration: Run Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard.
-
Blanking: Run 3 empty tin capsules to establish the baseline.
-
Weighing: Accurately weigh 2.000 ± 0.005 mg of the dried sample into a tin capsule. Fold tightly to exclude air.
-
Analysis:
-
Sample drops into the combustion tube.
-
Flash combustion occurs (temp spikes to ~1800°C).
-
Gases (CO₂, H₂O, NOx) pass through the reduction reactor (NOx
N₂). -
Separation via GC column.[2]
-
Detection via Thermal Conductivity Detector (TCD).
-
Visualization of Logic & Workflows[12]
Diagram 1: Purity Validation Decision Tree
This workflow illustrates the logical hierarchy of testing. HPLC is the gatekeeper, but EA is the judge.
Caption: Logical workflow for validating 2-Methyl-4-nitroquinoline. Note that EA is the final "Gatekeeper" after HPLC screening.
Diagram 2: Combustion Reaction Pathway
Understanding the chemistry inside the analyzer is vital. The nitro group (
Caption: Reaction pathway within the CHN Analyzer. The reduction of NOx to N2 is the critical step for accurate nitrogen quantification in nitro-compounds.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78545, 2-Methyl-4-nitroquinoline 1-oxide (Analog Reference). Retrieved February 4, 2026. [Link]
-
University of British Columbia (UBC) Mass Spectrometry & Microanalysis. Elemental Analysis Submission Guidelines and Common Problems. (Protocol for sample drying and air-sensitive handling). [Link]
-
MDPI Molecules. Quinolin-4-ones: Methods of Synthesis and Application. (Context for quinoline derivatives in drug discovery). [Link]
Sources
- 1. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methyl-4-nitroaniline | 99-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chem.ubc.ca [chem.ubc.ca]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-4-nitroquinoline for Laboratory Professionals
I. Understanding the Hazard Profile of 2-Methyl-4-nitroquinoline
The first step in safe disposal is a thorough understanding of the potential hazards. Based on the toxicological profiles of analogous compounds such as 2-Methyl-4-nitrophenol and 4-Nitroquinoline N-oxide, 2-Methyl-4-nitroquinoline should be handled as a hazardous substance with the following potential risks[1][2][3][4][5]:
-
Acute Toxicity: Harmful if swallowed or in contact with skin[1][2][3].
-
Irritation: Causes skin and serious eye irritation[1][2][3].
-
Respiratory Effects: May cause respiratory irritation[1][2].
-
Sensitization: May cause an allergic skin reaction[3].
-
Long-Term Health Effects: Suspected of causing genetic defects and may cause cancer[3][4].
-
Environmental Hazards: Nitroaromatic compounds are often toxic to aquatic life with long-lasting effects. Therefore, release to the environment must be avoided[3].
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and controlled area.
II. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal-related activities, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working with powders or in a poorly ventilated area, a NIOSH-approved respirator is necessary to avoid inhaling dust or fumes[2][3].
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood[2][3].
-
Avoid generating dust when handling the solid form of the compound[5].
-
Wash hands thoroughly after handling[2].
III. Spill Management and Emergency Procedures
Accidents can happen, and a clear, concise spill response plan is crucial.
For Solid Spills:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Clean-up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste[5].
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal[5].
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For Liquid Spills (if dissolved in a solvent):
-
Containment: Use an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area as described for solid spills.
In case of personal exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3].
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[3].
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].
IV. Step-by-Step Disposal Protocol for 2-Methyl-4-nitroquinoline
The guiding principle for the disposal of 2-Methyl-4-nitroquinoline is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6][7].
Step 1: Waste Identification and Segregation
-
Pure Compound: Any unused or expired 2-Methyl-4-nitroquinoline must be collected as hazardous waste.
-
Contaminated Materials: All materials that have come into contact with 2-Methyl-4-nitroquinoline, including gloves, weigh boats, pipette tips, and cleaning materials, must also be disposed of as hazardous waste.
-
Solutions: Solutions containing 2-Methyl-4-nitroquinoline should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Step 2: Waste Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. Polyethylene or polypropylene containers are generally suitable[5].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Methyl-4-nitroquinoline," and any other components in the waste stream. The approximate concentration and volume should also be indicated.
Step 3: On-site Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable on-site storage time for hazardous waste.
Step 4: Final Disposal
-
Incineration: The recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration at a licensed hazardous waste disposal facility[8]. This process ensures the complete destruction of the compound.
-
Licensed Waste Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
V. Decontamination of Empty Containers
Empty containers that held 2-Methyl-4-nitroquinoline must also be managed as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container may be disposed of according to your institution's procedures for decontaminated chemical containers.
VI. Regulatory Framework
The disposal of 2-Methyl-4-nitroquinoline falls under the regulations of the U.S. Environmental Protection Agency (EPA) and potentially state and local authorities. While a specific EPA hazardous waste code for this compound is not listed, it may be classified based on its characteristics (e.g., toxicity) or as a waste from a specific process. For instance, wastes from the production of nitrobenzene are assigned the EPA hazardous waste code K025. Nitrobenzene itself is listed as D036[9]. It is crucial to consult with your institution's EHS department to ensure full compliance with all applicable regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-4-nitroquinoline and associated materials.
Sources
- 1. cpachem.com [cpachem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Waste Code [rcrainfo.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-4-nitroquinoline
This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-4-nitroquinoline, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally similar nitroaromatic and quinoline compounds and are intended to ensure the safe management of this chemical in a laboratory setting. Given the potential hazards associated with this class of compounds, a rigorous adherence to these protocols is paramount to ensuring personnel safety and maintaining the integrity of research.
Understanding the Risks: Hazard Profile of Structurally Similar Compounds
The primary routes of exposure are inhalation of dust or aerosols, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly through contaminated hands. Minimizing exposure through all these routes is the foundational principle of the following personal protective equipment (PPE) recommendations.
Core Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling 2-Methyl-4-nitroquinoline.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for larger quantities or when there is a significant splash hazard.[3][5][6][7] | Protects eyes from splashes, dust, and vapors which can cause serious irritation[2][3][4]. |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) must be worn and inspected before use. A lab coat or chemical-resistant apron is required. For extensive handling, fire/flame resistant and impervious clothing is recommended.[5][7][8] | Prevents skin contact, which can lead to irritation and absorption of the chemical[2][3][4]. Nitrile gloves offer good resistance to a range of chemicals.[8][9] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be required. For nuisance exposures or when generating dust, a P95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[7][10] | Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation[2][3][4]. |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times.[8] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of 2-Methyl-4-nitroquinoline.
Preparation
-
Work Area Setup: Ensure the work area is well-ventilated, preferably within a certified chemical fume hood, especially when handling powders to avoid dust formation[5][11].
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and unobstructed.
-
PPE Inspection: Before donning, inspect all PPE for any signs of damage, such as tears or punctures in gloves, and ensure a proper fit[9].
Donning PPE Workflow
Handling the Chemical
-
Use the smallest quantity of material necessary for the experiment.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn[3][5].
In Case of Accidental Release
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, taking care not to create dust, and place it into a suitable, closed, and labeled container for disposal[1][3][5][10].
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan: Managing Contaminated Materials and Waste
Proper disposal of 2-Methyl-4-nitroquinoline and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, should be placed in a clearly labeled, sealed container.
-
Unused Chemical: Unused 2-Methyl-4-nitroquinoline should be kept in its original or a suitable, labeled container.
-
Contaminated Solvents: Any solvents used for cleaning or in the experimental process that are contaminated with 2-Methyl-4-nitroquinoline should be collected in a labeled hazardous waste container.
Doffing PPE and Decontamination Workflow
Final Disposal
-
All waste containing 2-Methyl-4-nitroquinoline is considered hazardous waste.
-
Dispose of the chemical and contaminated materials through a licensed disposal company[10]. Do not dispose of it down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety measures, researchers can confidently and safely handle 2-Methyl-4-nitroquinoline, ensuring both personal and environmental protection.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. Retrieved from [Link]
-
East Harbour Group. (2022, February 14). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. Retrieved from [Link] Harbour.com/msds/N-METHYL-4-NITROANILINE.pdf
-
Solutions Pest & Lawn. (2021, December 14). How to Use Personal Protective Equipment (PPE Breakdown). Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. westliberty.edu [westliberty.edu]
- 4. chemos.de [chemos.de]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. youtube.com [youtube.com]
- 10. eastharbourgroup.com [eastharbourgroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
